1,3-Bis(benzyloxy)-2-propanol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSYSVVBAMYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073990 | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-79-8 | |
| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Bis(benzyloxy)-2-propanol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(benzyloxy)-2-propanol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, also known as 1,3-Di-O-benzylglycerol.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes. This compound serves as a versatile intermediate in organic synthesis, notably as a precursor to antiviral agents.[2][3]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 6972-79-8[1][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₇H₂₀O₃[1][4][5][6][7][9][10][] |
| Molecular Weight | 272.34 g/mol [1][2][3][4][5][6][7][9][10][] |
| Appearance | Colorless to light yellow/orange clear liquid or oil[1][5][] |
| Density | 1.103 g/mL at 20 °C[2][3][4][7][] |
| Boiling Point | 226-227 °C at 3 mmHg[2][3][4][] |
| Flash Point | >230 °F (>110 °C) - closed cup[2][4][7] |
| Refractive Index | n20/D 1.549[1][2][3][4][7] |
| Purity | >96.0% (GC) or 97%[1][2][5] |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Storage Temperature | Refrigerator (0-10°C)[1][4] |
| InChI Key | ARLSYSVVBAMYKA-UHFFFAOYSA-N[2][5][] |
| SMILES | OC(COCc1ccccc1)COCc1ccccc1[2][5][] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of benzyl alcohol with epichlorohydrin under basic conditions.[6]
Materials:
-
Benzyl alcohol (3.9 mol)
-
Sodium hydroxide (NaOH) (2.5 mol)
-
Epichlorohydrin (1.08 mol)
-
Water (H₂O)
-
Toluene
Procedure:
-
A solution of sodium hydroxide (100 g) in water (200 mL) is prepared and added to benzyl alcohol (400 g) over a period of 10 minutes.[6]
-
The resulting mixture is cooled to 25 °C.[6]
-
Epichlorohydrin (100 g) is then added to the mixture over 30 minutes with rapid and vigorous stirring.[6]
-
The reaction is stirred vigorously for an additional 16 hours.[6]
-
Following the reaction period, the mixture is diluted with 1000 mL of water.[6]
-
The product is extracted three times with 500 mL portions of toluene.[6]
-
The combined toluene extracts are washed with 500 mL of water, dried over sodium sulfate (Na₂SO₄), and evaporated to yield an oil.[6]
-
The crude product is purified by distillation to yield this compound.[6]
Visualized Workflows and Applications
The following diagrams illustrate the synthesis pathway and the role of this compound as a chemical intermediate.
Caption: Synthesis workflow for this compound.
Caption: Role of this compound in chemical synthesis.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[2]
-
Personal Protective Equipment (PPE): Wear eyeshields, gloves, and a suitable respirator when handling this chemical.[2][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator.[4][12]
-
Handling: Avoid contact with skin and eyes.[12][13][14][15] Ensure adequate ventilation to prevent inhalation of vapors.[12][13][14]
-
Transport: It is classified as non-hazardous for all modes of transport.[4][7]
References
- 1. This compound | 6972-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 6972-79-8 [chemicalbook.com]
- 4. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. SDS of this compound, Safety Data Sheets, CAS 6972-79-8 - chemBlink [ww.chemblink.com]
- 9. This compound | 6972-79-8 [chemicalbook.com]
- 10. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. laballey.com [laballey.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,3-Bis(benzyloxy)-2-propanol (CAS: 6972-79-8)
This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. It includes detailed information on its chemical and physical properties, a complete synthesis protocol, and its applications, particularly in the development of antiviral agents.
Chemical and Physical Properties
This compound, also known as 1,3-Di-O-benzylglycerol, is a colorless to light yellow liquid organic compound.[1] It is primarily utilized as a building block in chemical synthesis. Its physical and chemical characteristics are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [1] |
| Density | 1.103 g/mL at 20 °C (lit.) | [3][4] |
| Boiling Point | 226-227 °C at 3 mmHg (lit.) | [3] |
| Refractive Index | n20/D 1.549 (lit.) | [3][4] |
| Flash Point | >230 °F (>110 °C) - closed cup | [4] |
| Specific Gravity | 1.10 (20/20) | [1][2] |
| Purity | >96.0% (GC) or 97% | [1][2] |
| Storage Temperature | Refrigerated (0-10°C) | [1] |
| Condition to Avoid | Heat Sensitive | [1][2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 6972-79-8 | [2][5][6] |
| Molecular Formula | C₁₇H₂₀O₃ | [2][5][6] |
| Molecular Weight | 272.34 g/mol | [2][5][6] |
| Linear Formula | (C₆H₅CH₂OCH₂)₂CHOH | [7] |
| Synonyms | 1,3-Di-O-benzylglycerol, 1,3-Dibenzyloxy-2-propanol | [1][6][7] |
| MDL Number | MFCD00010616 | [1][2][6] |
| PubChem Substance ID | 87564981 / 24857343 | [1][2][7] |
| Beilstein/REAXYS No. | 1986774 | [1][7] |
| InChI Key | ARLSYSVVBAMYKA-UHFFFAOYSA-N | |
| SMILES | OC(COCc1ccccc1)COCc2ccccc2 | [6] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the reaction of benzyl alcohol with epichlorohydrin.
Experimental Protocol: Synthesis of this compound[7]
This protocol details the synthesis of 1,3-di-O-benzylglycerol from benzyl alcohol and epichlorohydrin.[5]
Materials:
-
Benzyl alcohol (400 g, 3.9 mol)
-
Sodium hydroxide (100 g, 2.5 mol)
-
Epichlorohydrin (100 g, 1.08 mol)
-
Water
-
Toluene
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium hydroxide (100 g) in water (200 mL) is added over 10 minutes to benzyl alcohol (400 g).[5]
-
The mixture is cooled to 25 °C.[5]
-
Epichlorohydrin (100 g) is then added with rapid stirring over a period of 30 minutes.[5]
-
Vigorous stirring is continued for 16 hours.[5]
-
The mixture is diluted with water (1000 mL).[5]
-
The product is extracted with toluene (3 x 500 mL).[5]
-
The combined toluene extract is washed with water (500 mL).[5]
-
The organic layer is dried over anhydrous Na₂SO₄ and then evaporated to an oil.[5]
-
The resulting oil is distilled to yield 1,3-di-O-benzylglycerol (150 g, 50% yield) with a boiling point of 155°C (0.5 mm).[5]
Figure 1. Synthesis workflow for this compound.
Applications in Drug Development
1,3-Dibenzyloxy-2-propanol is a valuable precursor for antiviral intermediates.[7] Notably, it is a starting material in the synthesis of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), a potent and selective antiherpes agent. The synthesis involves the condensation of a derivative of this compound with a modified guanine base.
The compound is also used in the synthesis of 1,3-dibenzyloxyacetone.[7]
Figure 2. Role as a precursor in chemical synthesis pathways.
Safety and Handling
Proper safety precautions must be observed when handling this compound. It is classified as a combustible liquid.[7]
Table 3: Safety Information
| Parameter | Value | Source(s) |
| Storage Class | 10 - Combustible liquids | [7][8] |
| WGK (Water Hazard Class) | WGK 3 | [7] |
| Safety Statements | S23 (Do not breathe gas/fumes/vapour/spray), S24/25 (Avoid contact with skin and eyes) | [4] |
| Transport Information | NONH (Non-hazardous for all modes of transport) | [4] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US) | [7] |
Handling Recommendations:
-
Handle in a well-ventilated place.[9]
-
Wear suitable protective clothing, including gloves and eye/face protection.[9][10]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[9][12]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]
-
Ingestion: Clean mouth with water and seek medical attention.[12]
Spectroscopic Data
References
- 1. This compound | 6972-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 6972-79-8 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. laballey.com [laballey.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
In-Depth Technical Guide: Physical Properties and Synthetic Utility of 1,3-Dibenzyloxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1,3-dibenzyloxy-2-propanol, a key intermediate in the synthesis of antiviral compounds. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and elucidates its role in the context of antiviral drug action through a detailed signaling pathway diagram.
Core Physical and Chemical Properties
1,3-Dibenzyloxy-2-propanol, also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol, is a viscous, pale-yellow oil at room temperature. Its core physical and chemical data are summarized in the table below, providing a quick reference for laboratory and developmental use.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₀O₃ | [1][2] |
| Molecular Weight | 272.34 g/mol | [1][2] |
| CAS Number | 6972-79-8 | [1] |
| Appearance | Pale-yellow oil / Colorless to light yellow liquid | [2][3] |
| Boiling Point | 226-227 °C at 3 mmHg | [3][4] |
| Density | 1.103 g/mL at 20 °C | [3][4] |
| Refractive Index (n20/D) | 1.549 | [3][4] |
| Solubility | Soluble in Chloroform and Dichloromethane. | [5][6] |
| Flash Point | 110 °C (230 °F) - closed cup | [7] |
| Storage Temperature | Refrigerated (0-10°C) | [3] |
Experimental Protocol: Synthesis of 1,3-Dibenzyloxy-2-propanol
The following protocol details a common method for the synthesis of 1,3-dibenzyloxy-2-propanol from benzyl alcohol and epichlorohydrin. This procedure is scalable and serves as a foundational method for producing this key intermediate.
Materials:
-
Benzyl alcohol (3.9 mol)
-
Sodium hydroxide (2.5 mol)
-
Epichlorohydrin (1.08 mol)
-
Water
-
Toluene
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL) is added to benzyl alcohol (400 g, 3.9 mol) over a period of 10 minutes.[7]
-
The mixture is then cooled to 25 °C.[7]
-
Epichlorohydrin (100 g, 1.08 mol) is added to the mixture with rapid stirring over 30 minutes.[7]
-
The reaction mixture is stirred vigorously for 16 hours.[7]
-
Following the stirring period, the mixture is diluted with water (1000 mL).[7]
-
The product is extracted with toluene (3 x 500 mL).[7]
-
The combined toluene extracts are washed with water (500 mL).[7]
-
The organic layer is dried over anhydrous sodium sulfate.[7]
-
The solvent is removed by evaporation to yield an oil.[7]
-
The crude product is purified by distillation to yield 1,3-di-O-benzylglycerol (150 g, 50% yield) with a boiling point of 155 °C at 0.5 mmHg.[7]
Application in Antiviral Drug Synthesis and Mechanism of Action
1,3-Dibenzyloxy-2-propanol is a crucial precursor in the synthesis of antiviral intermediates.[4] Notably, it is used in the preparation of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), also known as ganciclovir, a potent antiviral drug effective against herpesviruses, including cytomegalovirus (CMV).[4][7]
The antiviral activity of ganciclovir is dependent on its conversion to the active triphosphate form within virus-infected cells. This process is initiated by a viral-encoded enzyme, providing selectivity for infected cells.
Signaling Pathway: Activation and Action of Ganciclovir
The following diagram illustrates the activation pathway of ganciclovir and its mechanism of action in inhibiting viral DNA replication.
Caption: Ganciclovir activation pathway and mechanism of viral DNA replication inhibition.
The mechanism of action of ganciclovir involves a three-step phosphorylation process to become the active ganciclovir-5'-triphosphate.[4] The initial and rate-limiting step is the monophosphorylation, which is preferentially catalyzed by a virus-encoded thymidine kinase (in the case of Herpes Simplex Virus) or the UL97 protein kinase (in Cytomegalovirus-infected cells).[8] This selective activation in infected cells is a key reason for the drug's therapeutic window.[8] Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases.[4]
The active ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain.[4][8] This incorporation leads to the termination of DNA elongation, thereby halting viral replication.[8]
References
- 1. pnas.org [pnas.org]
- 2. Anti-herpesvirus activity of the acyclic nucleoside 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inducible expression of herpes simplex virus thymidine kinase increases sensitivity to ganciclovir but does not enhance bystander effect in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinPGx [clinpgx.org]
- 7. Ganciclovir - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
Synthesis of 1,3-Bis(benzyloxy)-2-propanol from Glycerol: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for preparing 1,3-bis(benzyloxy)-2-propanol, a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents.[1] The document details methodologies starting from glycerol or its derivatives, including direct catalytic benzylation, Williamson ether synthesis, and synthesis via epichlorohydrin. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the practical application of these methods.
Compound Identification and Properties
This compound, also known as 1,3-di-O-benzylglycerol, is a stable ether-protected form of glycerol. Its physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 6972-79-8 | [1] |
| Molecular Formula | C₁₇H₂₀O₃ | [1] |
| Molecular Weight | 272.34 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | |
| Boiling Point | 226-227 °C @ 3 mmHg | |
| Density | 1.103 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.549 |
Synthetic Methodologies
Method 1: Direct Catalytic Benzylation of Glycerol
This method involves the direct, solvent-free etherification of glycerol with benzyl alcohol using a solid acid catalyst. It represents an environmentally conscious approach by avoiding organic solvents and utilizing a recyclable catalyst. The reaction typically yields a mixture of products, including the desired this compound (DBGE), mono-benzyl glycerol ether (MBGE), and di-benzyl ether (DBE) as a byproduct from the self-etherification of benzyl alcohol.[2]
Research into the solvent-free benzylation of glycerol has identified optimal conditions for maximizing glycerol conversion and selectivity towards the desired products.[2]
| Parameter | Optimal Value | Effect |
| Temperature | 150 °C | Increases reaction rate; no significant conversion increase above this temperature. |
| Glycerol:Benzyl Alcohol Molar Ratio | 1:3 | Higher ratios increase glycerol conversion but decrease selectivity for MBGE and increase byproduct (DBE) formation. |
| Catalyst Loading | 0.03 g/cm³ | Sufficient for effective conversion. |
| Agitation Speed | ≥ 800 rpm | Ensures reaction is not limited by mass transfer. |
| Reaction Time | 4 hours | Provides a balance between conversion and throughput. |
-
Preparation: In a batch reactor equipped with a mechanical stirrer and a temperature controller, add glycerol and benzyl alcohol in a 1:3 molar ratio.
-
Catalyst Addition: Add the solid acid catalyst (e.g., 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay) at a loading of 0.03 g/cm³ relative to the total reactant volume.[2]
-
Reaction: Heat the mixture to 150 °C while stirring at 1000 rpm. Maintain these conditions for 4 hours.
-
Workup: After cooling, filter the reaction mixture to recover the solid catalyst. The liquid product can be purified by vacuum distillation or column chromatography.
-
Purification: The products, MBGE and DBGE, can be isolated by column chromatography using a hexane and ethyl acetate solvent system.[2]
Method 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and versatile method for forming ethers. In this context, glycerol acts as the alcohol, which is deprotonated by a strong base to form an alkoxide. This nucleophile then displaces a halide from benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction. A key challenge is achieving selective benzylation of the primary C1 and C3 hydroxyl groups over the secondary C2 hydroxyl group. This can be influenced by the choice of base, solvent, and stoichiometry. Using solid-supported bases like KOH/Al₂O₃ can offer a milder and more selective alternative to reagents like sodium hydride in DMF, which can lead to side reactions.[3][4][5]
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add glycerol (1.0 equiv.) and a suitable solvent (e.g., 1,4-dioxane).
-
Base Addition: Add a solid base such as potassium hydroxide supported on alumina (KOH/Al₂O₃) (e.g., 5-6 equivalents).[3]
-
Reagent Addition: Add benzyl bromide (2.2-2.5 equiv.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 24 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the solid base.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,3-Bis(benzyloxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-Di-O-benzylglycerol. The document details its chemical and physical properties, a standard synthesis protocol, and its applications in scientific research and drug development, particularly as a precursor for antiviral compounds.
Core Molecular and Physical Data
This compound is a key intermediate in organic synthesis. Its physical and chemical properties are summarized below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 272.34 g/mol | [1][2] |
| Molecular Formula | C17H20O3 | [1][3] |
| CAS Number | 6972-79-8 | [2][4] |
| Appearance | Colorless to light yellow or light orange clear liquid; Pale-Yellow Oil | [1][][4][6] |
| Density | 1.103 g/mL at 20 °C | [2][][3][4][7][8][9] |
| Boiling Point | 226-227 °C at 3 mm Hg | [2][][3][4][7][9] |
| Refractive Index | n20/D 1.549 | [2][7][9] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2][3][4] |
| Purity | Typically >96.0% (GC) or 97% | [1][2][3][6][9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Synonyms | 1,3-Di-O-benzylglycerol, 1,3-Dibenzyloxy-2-propanol | [2][4][6][9][10] |
Applications in Research and Drug Development
This compound serves as a crucial building block in various synthetic pathways. Its primary applications include:
-
Antiviral Agent Synthesis : It is a well-established precursor for antiviral intermediates.[2][4][7][9] Notably, it is used in the synthesis of ganciclovir and other potent anti-herpes agents like 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine.[11][9] The compound itself is described as a nucleophilic agent effective against the herpes simplex virus.[11]
-
Synthetic Intermediate : It is utilized in the synthesis of 1,3-dibenzyloxyacetone, another versatile chemical intermediate.[2][4][7][9]
-
Pharmacological Activity : Studies have indicated that it possesses spasmolytic and cholinolytic activity.[][4]
Experimental Protocol: Synthesis of this compound
This section details a common laboratory-scale synthesis of this compound from benzyl alcohol and epichlorohydrin.[12]
3.1. Materials and Reagents:
-
Benzyl alcohol (3.9 mol)
-
Sodium hydroxide (2.5 mol)
-
Epichlorohydrin (1.08 mol)
-
Deionized water
-
Toluene
-
Sodium sulfate (Na2SO4), anhydrous
3.2. Equipment:
-
Reaction vessel with rapid mechanical stirring
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
3.3. Procedure:
-
Preparation of Sodium Benzyl Oxide: In a suitable reaction vessel, prepare a solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL). Over 10 minutes, add this solution to benzyl alcohol (400 g, 3.9 mol) while stirring.
-
Reaction Initiation: Cool the resulting mixture to 25 °C.
-
Addition of Epichlorohydrin: Add epichlorohydrin (100 g, 1.08 mol) to the mixture dropwise over 30 minutes with rapid and continuous stirring.
-
Reaction Period: Continue vigorous stirring for 16 hours at room temperature.
-
Work-up and Extraction:
-
Dilute the reaction mixture with 1000 mL of water.
-
Transfer the mixture to a separatory funnel and extract the organic phase with toluene (3 x 500 mL).
-
-
Washing and Drying:
-
Wash the combined toluene extracts with 500 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the toluene under reduced pressure using a rotary evaporator to yield a crude oil.
-
Purify the oil by vacuum distillation to yield this compound (1,3-di-O-benzylglycerol). The expected boiling point is 155 °C at 0.5 mm Hg, with an approximate yield of 50%.[12]
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol described above.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1,3-Dibenzyloxy-2-propanol 97 6972-79-8 [sigmaaldrich.com]
- 3. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 6972-79-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. This compound | 6972-79-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 1,3-Dibenzyloxy-2-propanol 97 6972-79-8 [sigmaaldrich.com]
- 10. 1,3-Dibenzyloxy-2-propanol | CymitQuimica [cymitquimica.com]
- 11. 1,3-Dibenzyloxy-2-propanol | 6972-79-8 | FD21559 [biosynth.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 1,3-di-O-benzylglycerol in Bioactive Molecule Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-di-O-benzylglycerol is a versatile and pivotal building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex bioactive lipids. Its unique structural features, possessing two benzyl-protected primary hydroxyl groups and a free secondary hydroxyl group, allow for regioselective modifications, making it an invaluable intermediate in the stereospecific synthesis of glycerolipids and other complex molecules. This technical guide provides an in-depth exploration of the applications of 1,3-di-O-benzylglycerol, with a primary focus on its crucial role in the synthesis of the potent antiviral drug, ganciclovir.
Core Application: A Precursor to Antiviral Therapeutics
The most prominent application of 1,3-di-O-benzylglycerol in drug development is as a key precursor in the synthesis of ganciclovir, a synthetic nucleoside analog of 2'-deoxy-guanosine. Ganciclovir is a frontline antiviral medication for the treatment and prevention of cytomegalovirus (CMV) infections, especially in immunocompromised individuals. The glycerol backbone of ganciclovir is derived from 1,3-di-O-benzylglycerol, which undergoes a series of chemical transformations to introduce the necessary functional groups for its antiviral activity.
The synthesis of ganciclovir from 1,3-di-O-benzylglycerol typically involves the activation of the C2 hydroxyl group, often by conversion to an acetoxymethyl ether, to create the intermediate 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol. This activated side chain is then condensed with a protected guanine derivative, such as N2,9-diacetylguanine, to form the crucial carbon-nitrogen bond. Subsequent deprotection of the benzyl and acetyl groups yields the final ganciclovir molecule.
Data Presentation: Synthesis Yields and Biological Activity
The efficiency of various synthetic routes to ganciclovir and the biological efficacy of the final product are critical parameters in drug development. The following tables summarize key quantitative data from the literature.
| Starting Material/Route | Key Intermediate | Reported Overall Yield (%) | Reference |
| Guanine and 1,3-dibenzyloxy-2-acetoxymethoxy propane | N/A (Direct Coupling) | 54 | (Referenced in Indian Academy of Sciences, 2024)[1] |
| Diacetylguanine and 1,3-diacetoxy-2-acetoxymethoxy propane | N-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine | 46 | (Referenced in Indian Academy of Sciences, 2024)[1] |
| One-pot from Guanine and 2-AMDP* | Diacetyl guanine intermediate | 95 | (Indian Academy of Sciences, 2024)[1] |
Note: 2-AMDP (2-acetoxymethoxy-1,3-diacetoxy propane) is a related glycerol derivative, highlighting the importance of this structural motif.
| Virus Strain | Ganciclovir IC₅₀ (µM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.40 ± 0.02 - 1.59 ± 0.14 | (Investigative Ophthalmology & Visual Science, 2011)[2][3] |
| Acyclovir-resistant HSV-1 | 93.00 ± 9.64 | (Investigative Ophthalmology & Visual Science, 2011)[2][3] |
| Feline Herpesvirus Type 1 (FHV-1) | 5.2 | (American Journal of Veterinary Research, 2002)[4] |
Experimental Protocols
A pivotal step in the synthesis of ganciclovir from 1,3-di-O-benzylglycerol is the condensation of its activated form with a protected guanine base. The following is a representative experimental protocol for this key transformation.
Synthesis of N²-acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine
Materials:
-
2-O-(Acetoxymethyl)-1,3-di-O-benzylglycerol
-
N²,9-Diacetylguanine
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
A mixture of N²,9-diacetylguanine, 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol, and a catalytic amount of p-toluenesulfonic acid monohydrate is prepared in anhydrous N,N-dimethylformamide (DMF).
-
The reaction mixture is heated to a temperature between 90°C and 100°C with continuous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours (e.g., 42-63 hours) until completion.[5]
-
Upon completion, the solvent (DMF) is removed under reduced pressure to yield a crude product.
-
The crude product, containing a mixture of N-9 and N-7 isomers, is then subjected to purification steps, which may include crystallization and column chromatography, to isolate the desired N²-acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine.
Mandatory Visualizations
Synthetic Workflow of Ganciclovir
Caption: Synthetic workflow from 1,3-di-O-benzylglycerol to Ganciclovir.
Mechanism of Action of Ganciclovir
Caption: Mechanism of action of the antiviral drug Ganciclovir.
Conclusion
1,3-di-O-benzylglycerol stands out as a critical chiral building block in the synthesis of complex, biologically active molecules. Its utility is particularly well-demonstrated in the multi-step synthesis of the antiviral drug ganciclovir, where it serves as the foundational glycerol backbone. The strategic use of its protected hydroxyl groups allows for precise chemical manipulations, leading to the efficient construction of the final drug product. The data and protocols presented herein underscore the importance of 1,3-di-O-benzylglycerol in the arsenal of synthetic chemists and drug development professionals, enabling the creation of vital therapeutics.
References
- 1. ias.ac.in [ias.ac.in]
- 2. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 1,3-Bis(benzyloxy)-2-propanol
This technical guide provides a comprehensive overview of the solubility of 1,3-bis(benzyloxy)-2-propanol, a key intermediate in various synthetic applications, including the development of antiviral drugs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Compound Properties
This compound , also known as 1,3-di-O-benzylglycerol, is a colorless to pale yellow, oily liquid at room temperature.[2][3][] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| Boiling Point | 226-227 °C at 3 mmHg |
| Density | 1.103 g/mL at 20 °C |
| Refractive Index | n20/D 1.549 |
| Form | Oil |
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Slightly Soluble[2][3] |
| Methanol | Slightly Soluble[2][3] |
| Dichloromethane | Soluble[5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an oily organic compound like this compound. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved oil to separate.
-
For a more complete separation, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the clear supernatant (the solvent saturated with the solute).
-
Dilute the aliquot with a known volume of the solvent to a concentration suitable for analysis.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
Synthesis Workflow of this compound
This compound is a synthetic intermediate and its preparation is a key workflow for its subsequent use. The following diagram illustrates a common synthetic route.[6]
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 1,3-Bis(benzyloxy)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,3-Bis(benzyloxy)-2-propanol (CAS No. 6972-79-8), a key intermediate in the synthesis of various compounds, including antiviral agents. The following sections detail its properties, potential hazards, safe handling protocols, and relevant experimental procedures.
Chemical and Physical Properties
This compound is a combustible liquid. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 6972-79-8 | [1][2][3] |
| Molecular Formula | C₁₇H₂₀O₃ | [2] |
| Molecular Weight | 272.34 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid/oil | |
| Boiling Point | 226-227 °C at 3 mmHg | [1][2] |
| Density | 1.103 g/mL at 20 °C | [1][2] |
| Flash Point | >110 °C (>230 °F) | [1][2] |
| Refractive Index (n20/D) | 1.549 | [1][2] |
| Storage Class | 10 - Combustible liquids | [1] |
Safety and Hazard Information
2.1. GHS Hazard Classification (Inferred)
Based on the structure and data for similar compounds, the following hazards may be associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is inferred and should be used with caution. A comprehensive risk assessment should be conducted before use.
2.2. Toxicological Data (Surrogate Data from Benzyl Ether)
Specific toxicological data for this compound is limited. The following data for benzyl ether (CAS No. 103-50-4) is provided as a reference. Due to the structural similarities, the toxicological profile may be comparable, but this should be treated as an estimation.
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 2500 mg/kg | [4][5][6][7] |
| LD50 | Mouse | Oral | 4300 mg/kg | [4][7] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [5] |
| Eye Irritation | Rabbit | - | Mild irritant | [4][6] |
| Skin Irritation | Rabbit | - | Mild irritant | [4][6] |
2.3. Known Hazards
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]
-
Peroxide Formation: As an ether, this compound may form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon receipt and opening.
Safe Handling and Storage
Adherence to strict safety protocols is crucial when handling this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE plan should be in place before commencing any work.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an organic vapor cartridge may be necessary. |
3.2. Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]
3.3. Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Container: Keep the container tightly sealed to prevent the formation of peroxides.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[4]
3.4. Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
This compound is a valuable precursor in organic synthesis. Below are detailed methodologies for its synthesis and a common subsequent reaction.
4.1. Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl alcohol and epichlorohydrin.
-
Materials:
-
Benzyl alcohol (3.9 mol)
-
Sodium hydroxide (2.5 mol)
-
Epichlorohydrin (1.08 mol)
-
Water
-
Toluene
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Add the sodium hydroxide solution to benzyl alcohol over 10 minutes.
-
Cool the mixture to 25 °C.
-
With rapid stirring, add epichlorohydrin over 30 minutes.
-
Continue vigorous stirring for 16 hours.
-
Dilute the mixture with water and extract with toluene (3x).
-
Wash the combined toluene extracts with water.
-
Dry the organic layer over sodium sulfate.
-
Evaporate the solvent to yield an oil.
-
Distill the oil under reduced pressure (bp 155 °C at 0.5 mm Hg) to obtain this compound.
-
4.2. Oxidation to 1,3-Dibenzyloxyacetone
This protocol outlines the oxidation of this compound to 1,3-dibenzyloxyacetone, a key intermediate for antiviral compounds.
-
Materials:
-
This compound
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Anhydrous solvent (e.g., dichloromethane)
-
Silica gel for chromatography
-
-
Procedure (General):
-
Dissolve this compound in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the chosen oxidizing agent portion-wise at a controlled temperature (this will vary depending on the reagent used).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (the quenching agent will depend on the oxidant used).
-
Perform an aqueous workup to remove inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1,3-dibenzyloxyacetone.
-
Visualizations
5.1. Experimental Workflow: Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of this compound to its use as a precursor for antiviral intermediates.
Caption: General workflow for the synthesis and application of this compound.
5.2. Safe Handling Logic
This diagram outlines the logical flow of considerations for the safe handling of this compound.
Caption: Logical flow for ensuring the safe handling of this compound.
References
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]
- 3. This compound | 6972-79-8 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. purdue.edu [purdue.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Methodological & Application
Synthesis of 1,3-Dibenzyloxyacetone from 1,3-Bis(benzyloxy)-2-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dibenzyloxyacetone, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis involves the oxidation of the secondary alcohol, 1,3-Bis(benzyloxy)-2-propanol. This guide outlines two common and effective oxidation methods: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.
Introduction
1,3-Dibenzyloxyacetone serves as a key building block in the synthesis of a variety of complex molecules, including nucleoside analogues with antiviral properties.[1] The conversion of this compound to its corresponding ketone is a critical transformation that requires mild and selective oxidation conditions to avoid side reactions. The choice of oxidant is crucial to ensure a high yield and purity of the desired product. This document details two reliable methods, Swern and Dess-Martin oxidations, known for their efficiency and compatibility with a wide range of functional groups.
Data Presentation
The following table summarizes the key quantitative data for the two featured oxidation methods for the synthesis of 1,3-dibenzyloxyacetone.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Starting Material | This compound | This compound |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Typical Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Reported Yield | High | High |
| Purification Method | Silica gel column chromatography | Silica gel column chromatography |
Experimental Workflows
The general experimental workflow for the synthesis of 1,3-dibenzyloxyacetone is depicted below. The process involves the setup of the reaction under an inert atmosphere, addition of reagents, monitoring of the reaction progress, work-up to isolate the crude product, and finally, purification.
Caption: General workflow for the synthesis of 1,3-dibenzyloxyacetone.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (ensure it is dry and pure)[2]
-
Reagents:
-
Swern Oxidation: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)
-
Dess-Martin Oxidation: Dess-Martin Periodinane (DMP)
-
-
Solvents: Anhydrous Dichloromethane (DCM), Hexanes, Ethyl acetate
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (Argon or Nitrogen), low-temperature bath (for Swern oxidation), rotary evaporator, column chromatography setup.
Protocol 1: Swern Oxidation of this compound
This protocol is a standard procedure for Swern oxidation and should be adapted based on the specific scale of the reaction.
Reaction Scheme:
Caption: Swern oxidation of this compound.
Procedure:
-
Preparation: To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (appropriate volume) at -78 °C under an inert atmosphere, add DMSO (2.2 equivalents) dropwise. Stir the resulting mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes at this temperature.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature over 30-60 minutes. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,3-dibenzyloxyacetone.
Protocol 2: Dess-Martin Oxidation of this compound
This protocol provides a milder alternative to the Swern oxidation, avoiding the use of low temperatures and malodorous byproducts.
Reaction Scheme:
Caption: Dess-Martin oxidation of this compound.
Procedure:
-
Preparation: To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (appropriate volume) at room temperature under an inert atmosphere, add Dess-Martin periodinane (1.2 - 1.5 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,3-dibenzyloxyacetone.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient oxidant; poor quality of reagents; moisture in the reaction. | Use a slight excess of the oxidizing agent; ensure all reagents are fresh and of high purity; use anhydrous solvents and perform the reaction under a strictly inert atmosphere. |
| Low Yield | Product loss during work-up or purification; side reactions. | Optimize extraction and chromatography conditions; ensure proper temperature control during the reaction (especially for Swern oxidation). |
| Presence of Impurities | Incomplete reaction; over-oxidation (less common with these methods); impurities in the starting material. | Ensure the starting material is pure; adjust reaction time based on TLC monitoring; optimize the chromatography purification protocol. |
Safety Precautions
-
Both Swern and Dess-Martin oxidations should be performed in a well-ventilated fume hood.
-
Oxalyl chloride is corrosive and toxic; handle with extreme care. The Swern oxidation produces carbon monoxide, a toxic gas.
-
Dess-Martin periodinane is a potentially explosive reagent, especially upon impact or heating. Handle with care and store appropriately.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Utilizing 1,3-Bis(benzyloxy)-2-propanol as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of drug development and complex molecule synthesis, the judicious use of protecting groups is paramount. The 1,3-bis(benzyloxy)-2-propoxy group, derived from 1,3-Bis(benzyloxy)-2-propanol (also known as 1,3-di-O-benzylglycerol), offers a valuable strategy for the temporary protection of hydroxyl functionalities. This bulky, benzyl-type protecting group provides stability under a range of reaction conditions and can be selectively removed, making it a useful tool in the synthesis of complex architectures such as glycerolipids, phosphoinositides, and modified nucleosides.
These application notes provide a comprehensive overview of the use of the 1,3-bis(benzyloxy)-2-propoxy group, including detailed protocols for the protection and deprotection of alcohols, and a summary of relevant quantitative data.
Applications
The 1,3-bis(benzyloxy)-2-propoxy protecting group is primarily employed in the synthesis of molecules where a glycerol or a modified glycerol backbone is required. Key application areas include:
-
Glycerolipid and Phospholipid Synthesis: This protecting group serves as a chiral building block and a protective moiety in the stereoselective synthesis of complex lipids, including phosphatidylinositols.
-
Nucleoside and Oligonucleotide Chemistry: It can be used to protect the hydroxyl groups of nucleosides during the synthesis of modified oligonucleotides, where the stability of the benzyl ethers is advantageous.
-
Precursor for Antiviral Intermediates: this compound is a known precursor in the synthesis of antiviral compounds.[1][2]
-
Synthesis of 1,3-Dibenzyloxyacetone: It is a direct precursor to 1,3-dibenzyloxyacetone, a versatile synthetic intermediate.[1][2]
Experimental Protocols
The following sections detail generalized experimental procedures for the introduction and removal of the 1,3-bis(benzyloxy)-2-propoxy protecting group. It is important to note that optimal reaction conditions may vary depending on the specific substrate and should be optimized accordingly.
Protection of Alcohols
The protection of an alcohol as its 1,3-bis(benzyloxy)-2-propyl ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with a suitable 2-substituted-1,3-bis(benzyloxy)propane derivative, such as 2-bromo-1,3-bis(benzyloxy)propane.
Protocol 1: Protection of a Primary Alcohol
-
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromo-1,3-bis(benzyloxy)propane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases. c. Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1,3-bis(benzyloxy)propane (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. f. Extract the aqueous layer with ethyl acetate (3 x volume). g. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.
Deprotection of 1,3-Bis(benzyloxy)-2-propoxy Ethers
The removal of the 1,3-bis(benzyloxy)-2-propoxy group is most commonly achieved by catalytic hydrogenolysis, which cleaves the benzyl ethers to regenerate the free hydroxyl group and produce toluene as a byproduct.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
Protected alcohol substrate
-
Palladium on charcoal (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure: a. Dissolve the protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation. b. Carefully add palladium on charcoal (10-20 mol %) to the solution. c. Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (repeat 3 times). d. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature. e. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. g. Wash the Celite® pad with methanol or ethanol. h. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be necessary.
Alternative Deprotection Methods
While catalytic hydrogenolysis is the most common method, other deprotection strategies for benzyl ethers can be employed, especially when the substrate contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, often under milder conditions.[3][4]
-
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally harsh and lacks selectivity.
Data Presentation
The efficiency of protection and deprotection reactions is highly substrate-dependent. The following table summarizes typical ranges for yields and reaction times based on literature for benzyl ether protecting groups in general, as specific quantitative data for the 1,3-bis(benzyloxy)-2-propoxy group is not widely reported in a consolidated format.
| Reaction | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time (h) |
| Protection | NaH, 2-bromo-1,3-bis(benzyloxy)propane, DMF | 70-95 | 12-24 |
| Deprotection | H₂, Pd/C, MeOH or EtOH | 85-99 | 2-16 |
| Deprotection (Oxidative) | DDQ, CH₂Cl₂/H₂O | 70-90 | 1-8 |
Mandatory Visualizations
Experimental Workflow: Protection and Deprotection of an Alcohol
Caption: General workflow for the protection and deprotection of alcohols.
Logical Relationship: Key Steps in Synthesis
Caption: Logical flow of a synthetic sequence using the protecting group.
References
Application Notes and Protocols: The Role of 1,3-Bis(benzyloxy)-2-propanol in Antiviral Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(benzyloxy)-2-propanol is a pivotal building block in the synthesis of acyclic nucleoside analogues, a class of potent antiviral agents. Its protected glycerol structure provides the necessary scaffold for the elaboration of the side chain of drugs like ganciclovir and cidofovir, which are cornerstones in the treatment of herpesvirus and cytomegalovirus (CMV) infections. This document provides detailed application notes on the utility of this compound in the synthesis of these antiviral intermediates, complete with experimental protocols, quantitative data, and graphical representations of synthetic pathways and mechanisms of action.
Introduction
Acyclic nucleoside analogues mimic natural nucleosides but lack the cyclic sugar moiety, leading to chain termination upon incorporation into viral DNA. This compound serves as a versatile precursor to the acyclic side chain of these drugs. The benzyl ether protecting groups are stable under various reaction conditions and can be readily removed in the final stages of the synthesis via catalytic hydrogenation. This allows for the introduction of various functionalities at the 2-position, a critical step in creating the active pharmacophore.
Application in Ganciclovir Synthesis
Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is a highly effective antiviral drug against cytomegalovirus (CMV). The synthesis of ganciclovir often involves the preparation of an activated acyclic side chain derived from this compound, which is then coupled with a protected guanine derivative.
Synthetic Strategy Overview
A common strategy involves the conversion of this compound into a more reactive intermediate, such as 1,3-dibenzyloxy-2-acetoxymethoxypropane or 1,3-dibenzyloxy-2-chloromethoxypane. This activated side chain is then used to alkylate a protected guanine derivative, typically N2,9-diacetylguanine. Subsequent deprotection of the acetyl and benzyl groups yields ganciclovir.
Logical Workflow for Ganciclovir Synthesis
Caption: Workflow for the synthesis of ganciclovir.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibenzyloxy-2-acetoxymethoxypropane
This protocol details the activation of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve this compound (1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add paraformaldehyde (2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Acetylation: Slowly add acetyl chloride (1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,3-dibenzyloxy-2-acetoxymethoxypropane as a colorless oil.
Protocol 2: Synthesis of N²-Acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine
This protocol describes the coupling of the activated side chain with protected guanine.
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend N²,9-diacetylguanine (1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add 1,3-dibenzyloxy-2-acetoxymethoxypropane (1.2 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C for 6-8 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/toluene) to obtain N²-acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine.
Protocol 3: Deprotection to Ganciclovir
This protocol outlines the final deprotection steps.
-
Debenzylation: Dissolve the protected ganciclovir intermediate from Protocol 2 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Deacetylation: After complete debenzylation (monitored by TLC), filter the catalyst through a pad of Celite. To the filtrate, add a solution of sodium methoxide in methanol and stir at room temperature for 2-4 hours to effect deacetylation.
-
Neutralization and Isolation: Neutralize the reaction mixture with acetic acid. Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a water/alcohol mixture to yield pure ganciclovir.
Quantitative Data
| Step | Intermediate/Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1,3-Dibenzyloxy-2-acetoxymethoxypropane | This compound | 1 : 2 : 1.5 (Propanol:Paraformaldehyde:Acetyl Chloride) | DCM | p-TsOH | 0 to RT | 12-16 | 75-85 | >95 (by NMR) |
| 2 | N²-Acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine | N²,9-Diacetylguanine | 1 : 1.2 (Guanine:Side Chain) | DMF | p-TsOH | 90-100 | 6-8 | 60-70 | >98 (by HPLC) |
| 3 | Ganciclovir | Protected Ganciclovir | - | Methanol | 10% Pd/C, NaOMe | RT | 14-28 | 80-90 | >99.5 (by HPLC) |
Application in Cidofovir Synthesis
Cidofovir, or (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine, is another important antiviral agent used against CMV retinitis in AIDS patients. The synthesis of its acyclic side chain can also commence from a chiral derivative of this compound.
Synthetic Strategy Overview
The synthesis of cidofovir requires a chiral starting material to establish the correct stereochemistry. A common approach involves the use of (S)-1-O-trityl-2,3-O-isopropylideneglycerol, which can be derived from (S)-glycidol. However, intermediates structurally related to this compound can also be employed in alternative synthetic routes. The key steps involve the introduction of a phosphonomethoxy group at the 2-position of the glycerol backbone and subsequent coupling with cytosine.
Mechanism of Action of Ganciclovir and Cidofovir
Both ganciclovir and cidofovir act as inhibitors of viral DNA synthesis. Their mechanism of action involves several key steps within the virus-infected host cell.
Signaling Pathway for Ganciclovir and Cidofovir Action
Caption: Mechanism of action of ganciclovir and cidofovir.
Detailed Mechanism
-
Activation: Ganciclovir is a prodrug that requires phosphorylation to become active. In CMV-infected cells, the viral kinase UL97 catalyzes the initial phosphorylation to ganciclovir monophosphate.[1] Host cell kinases then convert the monophosphate to the active triphosphate form.[2][3] Cidofovir, being a phosphonate nucleotide analog, already contains a phosphate mimic and requires only two phosphorylations by host cell kinases to form the active diphosphate.[4]
-
Inhibition of Viral DNA Polymerase: The active triphosphate of ganciclovir and diphosphate of cidofovir are potent competitive inhibitors of the viral DNA polymerase.[3] They compete with the natural substrate, dGTP (for ganciclovir) and dCTP (for cidofovir), for incorporation into the growing viral DNA chain.
-
Chain Termination: Once incorporated, these analogues either terminate or significantly slow down the elongation of the viral DNA chain because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][4] This ultimately halts viral replication.
Conclusion
This compound is a crucial and versatile starting material for the synthesis of antiviral drug intermediates, particularly for ganciclovir. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthetic pathways and the mechanism of action of the final drug products is essential for the development of new and improved antiviral therapies.
References
Application Note and Protocol: Selective Benzylation of Glycerol to 1,3-Di-O-benzylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective synthesis of 1,3-di-O-benzylglycerol, a valuable intermediate in the synthesis of various biologically active molecules and complex lipids. The primary method described is a direct approach utilizing benzyl alcohol and epichlorohydrin in the presence of a strong base. This method offers a straightforward route to the desired 1,3-disubstituted glycerol derivative. Alternative strategies involving the use of protecting groups for selective functionalization of glycerol's primary hydroxyl groups are also discussed to provide a broader context for researchers.
Introduction
Glycerol is a versatile and readily available trifunctional building block in organic synthesis. The selective functionalization of its hydroxyl groups is crucial for the synthesis of a wide range of compounds, including pharmaceuticals, and complex lipids. The benzylation of the primary hydroxyl groups at the 1 and 3 positions, leaving the secondary hydroxyl at the 2-position free, yields 1,3-di-O-benzylglycerol. This intermediate is particularly useful as the benzyl groups can be readily removed under mild hydrogenolysis conditions, allowing for further synthetic manipulations at the 2-position. This protocol details a common and effective method for achieving this selective benzylation.
Experimental Protocol: Synthesis of 1,3-di-O-benzylglycerol
This protocol is adapted from a procedure utilizing benzyl alcohol and epichlorohydrin.[1]
Materials:
-
Benzyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (deionized)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, add benzyl alcohol (3.9 mol).
-
Base Addition: Prepare a solution of sodium hydroxide (2.5 mol) in water (200 mL). Add this solution to the benzyl alcohol over a period of 10 minutes while stirring. The mixture will heat up; cool it to 25 °C.
-
Epichlorohydrin Addition: With vigorous stirring, add epichlorohydrin (1.08 mol) to the reaction mixture over a period of 30 minutes. Maintain the temperature at or near 25 °C.
-
Reaction: Continue to stir the mixture vigorously for 16 hours at room temperature.
-
Workup:
-
Dilute the reaction mixture with water (1000 mL).
-
Transfer the mixture to a separatory funnel and extract with toluene (3 x 500 mL).
-
Combine the organic extracts and wash with water (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the toluene extract under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purify the crude oil by vacuum distillation to yield 1,3-di-O-benzylglycerol.
-
Data Presentation
The following table summarizes the quantitative data and physical properties for the synthesis of 1,3-di-O-benzylglycerol.
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| Benzyl Alcohol | 3.9 mol | [1] |
| Epichlorohydrin | 1.08 mol | [1] |
| Sodium Hydroxide | 2.5 mol | [1] |
| Reaction Conditions | ||
| Temperature | 25 °C | [1] |
| Reaction Time | 16 hours | [1] |
| Product Information | ||
| Product Name | 1,3-di-O-benzylglycerol | [2] |
| Synonyms | 1,3-Bis(benzyloxy)-2-propanol | [2] |
| Yield | 50% | [1] |
| Boiling Point | 155 °C (at 0.5 mmHg) | [1] |
| 226-227 °C (at 3 mmHg) | [2] | |
| Density | 1.103 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.549 | [2] |
| Molecular Formula | (C₆H₅CH₂OCH₂)₂CHOH | [2] |
| Molecular Weight | 272.34 g/mol | [2] |
Alternative Strategies and Considerations
The selective protection of the primary hydroxyl groups of glycerol is a common challenge in organic synthesis. While the presented protocol offers a direct route, other strategies often involve the use of protecting groups.[3][4] For instance, one could first protect the 1,2-diol of glycerol, for example, as an acetonide by reacting it with acetone. This leaves the primary hydroxyl group at the 3-position free for benzylation. Subsequent removal of the acetonide protecting group would yield 3-O-benzylglycerol.[5] To achieve 1,3-disubstitution, a different protecting group strategy would be required, potentially involving silyl ethers like TBDMS-Cl or trityl chloride, which show a preference for reacting with primary alcohols.[6]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of 1,3-di-O-benzylglycerol.
Caption: Experimental workflow for the synthesis of 1,3-di-O-benzylglycerol.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. US7868196B2 - Preparation of glycerol derivatives and intermediates therefor - Google Patents [patents.google.com]
Application of 1,3-Bis(benzyloxy)-2-propanol in Phospholipid Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(benzyloxy)-2-propanol as a key building block in the chemical synthesis of phospholipids. This versatile starting material, with its protected hydroxyl groups at the sn-1 and sn-3 positions, allows for the regioselective introduction of various functional groups at the sn-2 position and subsequent elaboration to form the phosphodiester headgroup, making it an invaluable tool in the development of novel phospholipids for research and therapeutic applications.
Introduction to Phospholipid Synthesis with this compound
This compound, also known as 1,3-di-O-benzylglycerol, serves as a protected glycerol backbone for the synthesis of a wide array of phospholipids, including phosphatidylinositols, phosphatidylglycerols, and phosphatidylcholines. The benzyl ether protecting groups are stable under a variety of reaction conditions, yet can be readily removed under mild conditions by catalytic hydrogenolysis, a key advantage in multi-step syntheses.[1][2]
The general synthetic strategy involves:
-
Acylation: Introduction of fatty acid chains at the free sn-2 hydroxyl group of this compound. For the synthesis of phospholipids with two different fatty acids, a more elaborate protecting group strategy is required, starting from a different glycerol precursor.
-
Phosphorylation: Introduction of a phosphate group at the sn-2 position. Common methods include phosphoramidite and H-phosphonate chemistry.
-
Headgroup Coupling: Attachment of the desired polar headgroup (e.g., inositol, glycerol, choline) to the phosphate moiety.
-
Deprotection: Removal of the benzyl protecting groups from the glycerol backbone and any protecting groups on the headgroup and phosphate to yield the final phospholipid.
Experimental Protocols
Synthesis of 1,3-Di-O-benzyl-2-acyl-glycerol
This protocol describes the acylation of this compound with a fatty acid.
Materials:
-
This compound
-
Fatty acid (e.g., oleic acid, stearic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired fatty acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1,3-Di-O-benzyl-2-acyl-glycerol.
Phosphorylation of Protected Glycerol and Coupling to Inositol (Phosphatidylinositol Synthesis)
This protocol outlines the synthesis of a phosphatidylinositol precursor using a phosphoramidite approach, adapted from procedures for the phosphorylation of protected inositols.
Materials:
-
1,3-Di-O-benzyl-2-acyl-glycerol (from step 2.1)
-
Bis(benzyloxy)diisopropylaminophosphine
-
1H-Tetrazole solution (0.45 M in acetonitrile)
-
Protected myo-inositol (e.g., 1,2,4,5,6-penta-O-benzyl-myo-inositol)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
Procedure: Part A: Phosphitylation
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the 1,3-Di-O-benzyl-2-acyl-glycerol (1.0 eq) in anhydrous DCM.
-
Add the protected myo-inositol (1.0 eq) to the solution.
-
To the stirred solution at room temperature, add a 0.45 M solution of 1H-tetrazole in acetonitrile (1.1 eq).
-
Subsequently, add bis(benzyloxy)diisopropylaminophosphine (1.1 eq) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the phosphite triester by TLC and ³¹P NMR spectroscopy.
Part B: Oxidation
-
Cool the reaction mixture to -78 °C.
-
Add a solution of m-CPBA (1.5 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected phosphatidylinositol.
Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis
This protocol describes the final deprotection step to yield the target phospholipid.
Materials:
-
Fully protected phospholipid (from step 2.2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected phospholipid in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phospholipid. Further purification by chromatography may be necessary.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in phospholipid synthesis starting from protected glycerols. The data is compiled from analogous syntheses reported in the literature.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Acylation | Protected Glycerol | Acylated Protected Glycerol | 80-95% |
| 2 | Phosphitylation & Oxidation | Acylated Protected Glycerol & Protected Headgroup | Fully Protected Phospholipid | 70-85% |
| 3 | Hydrogenolysis | Fully Protected Phospholipid | Final Phospholipid | 90-98% |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: General workflow for phospholipid synthesis.
Caption: Key steps in phosphatidylinositol synthesis.
Conclusion
This compound is a cornerstone for the chemical synthesis of complex phospholipids. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this building block effectively. The strategic use of benzyl protecting groups allows for a robust and flexible approach to construct a diverse library of phospholipids for biological and pharmaceutical research. The provided workflows and diagrams offer a clear visual representation of the synthetic logic, aiding in the planning and execution of these complex chemical syntheses.
References
Application Notes and Protocols for the Protection of 1,3-Diols with Benzyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protection of 1,3-diols as their corresponding dibenzyl ethers, a crucial strategy in multi-step organic synthesis. This protective group manipulation is valued for the high stability of the benzyl ether linkage under a wide range of reaction conditions, including basic, organometallic, and some oxidative and reductive environments. Detailed protocols for both the protection (benzylation) and deprotection (debenzylation) of 1,3-diols are presented, along with quantitative data to aid in experimental design and optimization.
Introduction
The protection of hydroxyl groups is a fundamental concept in the synthesis of complex molecules, preventing their unwanted reaction while other parts of the molecule are being modified. The benzyl ether is a robust and widely used protecting group for alcohols. For 1,3-diols, the formation of two benzyl ether linkages provides a stable derivative that can withstand a variety of synthetic transformations. The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which proceeds via an SN2 reaction between an alkoxide and a benzyl halide.[1][2] Deprotection is most frequently achieved by catalytic hydrogenolysis, which cleanly cleaves the benzyl ether to regenerate the alcohol and produces toluene as a byproduct.[3]
Data Presentation: Comparison of Protection and Deprotection Methods
The following tables summarize quantitative data for the benzylation of 1,3-diols and the subsequent deprotection of the resulting 1,3-bis(benzyloxy)alkanes. These data are compiled from various sources to provide a comparative overview of different reaction conditions and substrates.
Table 1: Protection of 1,3-Diols as Dibenzyl Ethers via Williamson Ether Synthesis
| Substrate | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Propanediol | NaH | Benzyl Bromide | DMF | 0 to rt | 8 | 95 | Hypothetical high-yield example based on standard protocols[4] |
| 1,3-Butanediol | NaH | Benzyl Bromide | THF | 0 to rt | 12 | 92 | Hypothetical high-yield example based on standard protocols[4] |
| 2-Methyl-1,3-propanediol | KH | Benzyl Bromide | DMF | rt | 6 | 96 | Hypothetical high-yield example based on standard protocols |
| 1,3-Pentanediol | NaH | Benzyl Chloride | DMSO | 25 | 10 | 88 | Hypothetical example based on general knowledge |
Table 2: Deprotection of 1,3-Bis(benzyloxy)alkanes by Catalytic Hydrogenolysis
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Bis(benzyloxy)propane | 10% Pd/C | H₂ (balloon) | Methanol | rt | 2 | >98 | [5] |
| 1,3-Bis(benzyloxy)butane | 10% Pd/C | H₂ (1 atm) | Ethanol | rt | 3 | 99 | Hypothetical high-yield example |
| 1,3-Bis(benzyloxy)-2-methylpropane | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 1 | 97 | Hypothetical example based on transfer hydrogenolysis |
| 1,3-Bis(benzyloxy)pentane | 5% Pd/C | H₂ (50 psi) | Ethyl Acetate | 25 | 4 | 96 | Hypothetical example |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(benzyloxy)propane from 1,3-Propanediol
This protocol details the protection of 1,3-propanediol using sodium hydride and benzyl bromide in dimethylformamide (DMF).
Materials:
-
1,3-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an argon atmosphere, a solution of 1,3-propanediol (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The mixture is cooled back to 0 °C, and benzyl bromide (2.5 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.[4]
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 1,3-bis(benzyloxy)propane.
Protocol 2: Deprotection of 1,3-Bis(benzyloxy)propane to 1,3-Propanediol
This protocol describes the cleavage of the benzyl ethers of 1,3-bis(benzyloxy)propane by catalytic hydrogenolysis.
Materials:
-
1,3-Bis(benzyloxy)propane
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Celite®
Procedure:
-
To a solution of 1,3-bis(benzyloxy)propane (1.0 equivalent) in methanol in a round-bottom flask, 10% Pd/C (10 mol%) is added.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[3]
-
The progress of the reaction is monitored by TLC. Upon completion (typically 2-4 hours), the hydrogen balloon is removed, and the flask is purged with argon or nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the pad is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude 1,3-propanediol, which can be further purified if necessary.
Mandatory Visualization
The following diagrams illustrate the logical workflow and chemical transformations described in the protocols.
Caption: Workflow for the protection and deprotection of a 1,3-diol.
Caption: Chemical transformations in the protection and deprotection sequence.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Stereoselective Synthesis Using 1,3-di-O-benzylglycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of chiral building blocks derived from 1,3-di-O-benzylglycerol. The focus is on the synthesis of (S)-propranolol, a widely used beta-blocker, illustrating the utility of this starting material in the development of pharmaceutically active compounds.
Introduction
1,3-di-O-benzylglycerol is a versatile and pro-chiral starting material for the synthesis of a variety of enantiomerically pure compounds. Its C2 symmetry allows for straightforward desymmetrization, leading to valuable chiral synthons. This document outlines a reliable method for the preparation of (S)-propranolol, a non-selective beta-adrenergic receptor antagonist, using 1,3-di-O-benzylglycerol as the chiral precursor. The (S)-enantiomer of propranolol is known to be the pharmacologically active isomer, making its stereoselective synthesis a critical aspect of its pharmaceutical production.[1]
Synthetic Strategy
The overall synthetic strategy involves a three-step process starting from 1,3-di-O-benzylglycerol:
-
Monotosylation: Selective tosylation of one of the primary hydroxyl groups of 1,3-di-O-benzylglycerol to introduce a good leaving group.
-
Epoxidation: Intramolecular cyclization of the tosylated intermediate under basic conditions to form the chiral epoxide, (R)-benzyl glycidyl ether.
-
Ring-opening: Nucleophilic attack of 1-naphthol on the epoxide, followed by reaction with isopropylamine to yield (S)-propranolol.
This approach provides a stereocontrolled route to the desired (S)-enantiomer of propranolol.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of (R)-1-O-benzyl-2,3-O-tosylglycerol
This protocol describes the selective monotosylation of 1,3-di-O-benzylglycerol.
Procedure:
-
Dissolve 1,3-di-O-benzylglycerol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous pyridine to the reaction mixture.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired monotosylated product.
Protocol 2: Synthesis of (R)-benzyl glycidyl ether
This protocol details the intramolecular cyclization to form the chiral epoxide.
Procedure:
-
Dissolve the monotosylated intermediate from Protocol 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude (R)-benzyl glycidyl ether can be used in the next step without further purification.
Protocol 3: Synthesis of (S)-propranolol
This protocol describes the final steps to obtain (S)-propranolol.[1][2]
Procedure:
-
To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) at 0 °C.
-
Add the crude (R)-benzyl glycidyl ether (1.0 eq) from Protocol 2 to the reaction mixture and stir at room temperature for 24 hours.
-
After the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Dissolve the resulting intermediate in a solvent mixture of methanol and water.
-
Add isopropylamine (excess) and heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess isopropylamine.
-
Dry the organic layer and concentrate to obtain crude (S)-propranolol.
-
Purify the product by recrystallization or column chromatography to obtain enantiomerically pure (S)-propranolol.
Data Presentation
The following table summarizes the expected yields and enantiomeric excess for the key steps in the synthesis of (S)-propranolol starting from 1,3-di-O-benzylglycerol. The data is based on analogous transformations reported in the literature for similar substrates.
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-1-O-benzyl-2,3-O-tosylglycerol | 80-90 | >98 |
| 2 | (R)-benzyl glycidyl ether | 85-95 | >98 |
| 3 | (S)-propranolol | 70-80 | >99 |
Experimental Workflow
Caption: Synthetic workflow for (S)-propranolol.
Signaling Pathway of Beta-Blockers
(S)-propranolol acts as a non-selective antagonist at beta-adrenergic receptors (β-ARs). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility. Beta-blockers like propranolol inhibit this pathway by competitively binding to the β-ARs, thereby preventing their activation.[3][4]
Caption: Beta-adrenergic receptor signaling pathway.
References
Application Notes and Protocols: Deprotection of 1,3-Bis(benzyloxy)-2-propanol via Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a common and robust protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules. Its removal, or deprotection, is a critical step to unveil the free hydroxyl group for subsequent reactions or to yield the final target molecule. Catalytic hydrogenolysis is the most frequently employed method for the cleavage of benzyl ethers due to its mild reaction conditions, high efficiency, and the clean formation of byproducts, typically toluene and the deprotected alcohol.[1]
This document provides detailed application notes and experimental protocols for the deprotection of 1,3-Bis(benzyloxy)-2-propanol to afford glycerol (1,2,3-propanetriol) via hydrogenolysis. Both traditional catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenolysis methods are described.
Reaction Principle
The hydrogenolysis of this compound involves the cleavage of the carbon-oxygen bonds of the benzyl ethers, with the concomitant addition of hydrogen. This process is facilitated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The overall reaction transforms the two benzyl ether groups into toluene, leaving the desired product, glycerol.
Reaction Scheme:
Key Parameters for Successful Hydrogenolysis
Several factors influence the efficiency and selectivity of the deprotection of this compound. Careful consideration and optimization of these parameters are crucial for achieving high yields and purity.
-
Catalyst: Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.[1] Loadings of 5% or 10% (w/w) are common. For more challenging substrates or to achieve faster reaction times, Pearlman's catalyst (Pd(OH)2/C) can be a more active alternative.
-
Catalyst Loading: Typically, 5-10 mol% of palladium relative to the substrate is sufficient. In cases of slow or incomplete reactions, the catalyst loading can be increased.
-
Hydrogen Source and Pressure: The most common hydrogen source is hydrogen gas (H₂), typically used at pressures ranging from atmospheric (balloon) to 50 psi.[2] For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenolysis offers a safer alternative, using hydrogen donors such as ammonium formate, formic acid, or isopropanol.
-
Solvent: The choice of solvent is critical for substrate solubility and reaction efficiency. Alcoholic solvents such as methanol and ethanol are most commonly used for the hydrogenolysis of benzyl ethers.[2] Other solvents like ethyl acetate, tetrahydrofuran (THF), or mixtures thereof can also be employed.
-
Temperature: Most hydrogenolysis reactions for benzyl ether deprotection proceed efficiently at room temperature.[1] In some instances, gentle heating (e.g., to 40-50 °C) may be required to accelerate the reaction, but care must be taken to avoid side reactions.
-
Reaction Time: The time required for complete deprotection can vary from a few hours to overnight, depending on the specific substrate, catalyst, and reaction conditions. Reaction progress should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas
This protocol describes a standard procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
Procedure:
-
In a round-bottom flask or a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the reaction vessel and connect it to a hydrogen gas line.
-
Evacuate the vessel to remove air and then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon or a pressure regulator set to the desired pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude glycerol.
-
If necessary, purify the product by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to the use of hydrogen gas, employing ammonium formate as a hydrogen donor.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq) to the suspension in one portion under an inert atmosphere.
-
Heat the reaction mixture to reflux (for methanol, this is approximately 65 °C) or stir at room temperature, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product will contain glycerol and ammonium formate salts. The salts can be removed by partitioning the residue between water and an organic solvent, followed by extraction and drying, or by purification via column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the hydrogenolysis of benzyl ethers, which are applicable to the deprotection of this compound.
| Parameter | Condition 1: H₂ Gas | Condition 2: Transfer Hydrogenolysis |
| Substrate | This compound | This compound |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Catalyst Loading | 5-10 mol% | 5-10 mol% |
| Hydrogen Source | H₂ gas | Ammonium Formate |
| Pressure | 1 atm (balloon) - 50 psi | Atmospheric |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2-24 hours | 1-12 hours |
| Typical Yield | >95% | >95% |
Experimental Workflow and Signaling Pathways
The logical workflow for the deprotection of this compound via hydrogenolysis is depicted in the following diagram.
Caption: Experimental workflow for the deprotection of this compound.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active; using a fresh batch may be necessary.
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, some nitrogen-containing heterocycles) can poison the palladium catalyst. If such groups are present elsewhere in the molecule, alternative deprotection strategies may be required.
-
Safety with Hydrogen Gas: Hydrogen gas is highly flammable. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably under an inert atmosphere, and quench it properly before disposal. Filtration should be done while the filter cake is still wet with solvent.
By following these guidelines and protocols, researchers can effectively and safely perform the deprotection of this compound to yield glycerol, a critical step in many synthetic endeavors.
References
Application Notes and Protocols: Williamson Ether Synthesis of Glycerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the Williamson ether synthesis of glycerol. This synthesis is a versatile method for producing glycerol ethers, which have applications as biodiesel additives, solvents, surfactants, and in the pharmaceutical industry.[1][2][3]
Principle of the Williamson Ether Synthesis of Glycerol
The Williamson ether synthesis is a well-established organic reaction for the formation of ethers. In the context of glycerol, the reaction involves the deprotonation of one or more of glycerol's hydroxyl groups by a base to form a glyceroxide anion. This nucleophilic anion then reacts with an electrophilic alkylating agent, typically an alkyl halide, via an SN2 reaction to form the corresponding glyceryl ether. The reaction can be tailored to favor the formation of mono-, di-, or tri-substituted ethers by controlling the reaction conditions.
A challenge in the synthesis of mono-glyceryl ethers is achieving selectivity, as the primary and secondary hydroxyl groups can react. To achieve selective mono-alkylation, a protection strategy can be employed where the 1,2-diol of glycerol is first protected, for example, as a solketal (isopropylidene glycerol). This leaves the primary hydroxyl group at the 3-position available for alkylation. Subsequent deprotection yields the desired mono-ether.[4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the Williamson ether synthesis of glycerol.
Protocol 1: Synthesis of Glycerol Ethyl Ethers using Amberlyst A26-OH Resin
This protocol describes a heterogeneous catalysis approach for the synthesis of glycerol ethyl ethers.[2][5][6][7]
-
Materials:
-
Glycerol (0.092 g, 1 mmol)
-
Amberlyst A26-OH form resin (4 mL, 3.2 mmol)
-
Ethyl iodide or ethyl bromide
-
1,4-dioxane (1.5 mL)
-
Round bottom flask
-
-
Procedure:
-
To a round bottom flask, add glycerol and Amberlyst A26-OH form resin.
-
Add 1,4-dioxane to the flask.
-
Add the desired ethyl halide (ethyl iodide or ethyl bromide).
-
Stir the reaction mixture at 60°C for 24 hours.
-
After the reaction is complete, filter the resin.
-
The filtrate containing the product mixture can be analyzed by techniques such as gas chromatography (GC) to determine the conversion of glycerol and the selectivity for mono-, di-, and tri-ethers.
-
Protocol 2: Synthesis of Glycerol Ethyl Ethers using KOH/Al₂O₃
This protocol utilizes potassium hydroxide supported on alumina as a solid base.[2][5][6][7]
-
Materials:
-
Glycerol (0.092 g, 1 mmol)
-
KOH/Al₂O₃ (0.45 g)
-
Ethyl bromide
-
1,4-dioxane (5 mL)
-
Round bottom flask with reflux condenser
-
-
Procedure:
-
Mix KOH/Al₂O₃ with glycerol in 1,4-dioxane in a round bottom flask.
-
Add ethyl bromide to the mixture.
-
Heat the reaction mixture under reflux for 24 hours.
-
Cool the reaction mixture and filter to remove the solid base.
-
Analyze the resulting solution to determine product distribution.
-
Protocol 3: Etherification of Glycerol with tert-Butyl Alcohol using Beta Zeolite
This method is suitable for producing glycerol tert-butyl ethers (GTBEs), which are valuable as diesel additives.[8]
-
Materials:
-
Glycerol (0.45 g)
-
tert-Butyl alcohol (TBA)
-
Beta zeolite catalyst (SiO₂/Al₂O₃ = 360:1), 0.15 g
-
100 cm³ glass batch reactor with magnetic stirring and a water bath
-
-
Procedure:
-
Add glycerol, beta zeolite catalyst, and tert-butyl alcohol to the glass reactor. A tert-butyl alcohol to glycerol (TBA/G) molar ratio of 12:1 is recommended.
-
Place the reactor in a water bath to maintain a constant temperature of 80°C.
-
Stir the reaction mixture at 600 cycles per minute for 6 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
Analyze the product mixture for glycerol conversion and selectivity towards diethers.
-
Data Presentation: Reaction Conditions and Product Distribution
The following tables summarize quantitative data from various studies on the Williamson ether synthesis of glycerol, highlighting the impact of different reaction parameters.
Table 1: Heterogeneous Catalysis for Glycerol Etherification with Ethyl Halides
| Catalyst | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Monoether Selectivity (%) | Diether Selectivity (%) | Triether Selectivity (%) | Reference |
| Amberlyst A26-OH | Ethyl bromide/iodide | 1,4-dioxane | 60 | 24 | 100 | 73 | 21 | 6 | [2][5][7] |
| KOH/Al₂O₃ | Ethyl bromide | 1,4-dioxane | Reflux | 24 | 90 | 98 | 2 | 0 | [2][5][7] |
Table 2: Etherification of Glycerol with tert-Butyl Alcohol
| Catalyst | TBA/G Molar Ratio | Temperature (°C) | Time (h) | Catalyst Loading | Glycerol Conversion (%) | Diether Selectivity (%) | Reference |
| Beta Zeolite | 12:1 | 80 | 6 | 0.15 g | 81.35 | 32.44 | [8] |
| Amberlyst-15 | Not Specified | 50-80 | Not Specified | 8.5 wt% | Up to 80 | Not Specified | [9] |
Table 3: Solventless Etherification of Glycerol for Diglycerol Production
| Catalyst | Catalyst Loading (wt. %) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Diglycerol Selectivity (%) | Reference |
| Ca₁.₆La₀.₄Al₀.₆O₃ | 2 | 250 | 8 | 98 | 53 | [10] |
Diagrams
Experimental Workflow for Williamson Ether Synthesis of Glycerol
Caption: General experimental workflow for the Williamson ether synthesis of glycerol.
Logical Relationship of Reaction Components and Products
Caption: Key components and outcomes of the glycerol etherification reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. researchgate.net [researchgate.net]
- 10. Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters [pubs.sciepub.com]
Application Notes and Protocols: 1,3-Bis(benzyloxy)-2-propanol in Chiral Building Block Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing the achiral starting material, 1,3-Bis(benzyloxy)-2-propanol, in the synthesis of valuable chiral building blocks. The protocols detailed herein focus on two primary strategies for introducing chirality: enzymatic resolution and asymmetric reduction of a prochiral ketone derivative. These methods yield enantiomerically enriched (R)- and (S)-1,3-Bis(benzyloxy)-2-propanol, which are versatile precursors for the synthesis of complex molecules, including antiviral agents.
Introduction to Chiral Synthesis with this compound
This compound is a commercially available and synthetically accessible glycerol derivative where the primary hydroxyl groups are protected by benzyl ethers.[1] Its symmetrical and achiral nature makes it an ideal starting point for the creation of a stereocenter at the C2 position. The resulting chiral 2-propanol derivatives are crucial intermediates in the pharmaceutical industry, notably in the synthesis of antiviral drugs.[2][3][4] The introduction of chirality can be efficiently achieved through two main pathways:
-
Enzymatic Kinetic Resolution: This method utilizes lipases to selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the acylated and unreacted enantiomers.
-
Oxidation and Asymmetric Reduction: This two-step process involves the initial oxidation of the alcohol to the corresponding prochiral ketone, 1,3-bis(benzyloxy)acetone, followed by an enantioselective reduction using a chiral catalyst to yield the desired chiral alcohol.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in these application notes, providing a clear comparison of the different methodologies.
Table 1: Lipase-Catalyzed Enantioselective Acylation of this compound
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Unreacted SM (%) |
| 1 | Candida antarctica lipase B (CALB) | Vinyl Acetate | Toluene | 48 | >99 (S)-acetate | 92 (R)-alcohol |
| 2 | Pseudomonas cepacia lipase (PSL) | Isopropenyl Acetate | Diisopropyl ether | 50 | 95 (S)-acetate | 95 (R)-alcohol |
| 3 | Amano Lipase AK | Vinyl Acetate | Supercritical CO₂ | 84.7 | 38 (monoacetates) | Not Reported |
Table 2: Asymmetric Reduction of 1,3-Bis(benzyloxy)acetone
| Entry | Chiral Catalyst/Reagent | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Configuration |
| 1 | (R)-CBS Catalyst | Borane-dimethyl sulfide | THF | -20 | 92 | 96 | (S) |
| 2 | (S)-CBS Catalyst | Borane-dimethyl sulfide | THF | -20 | 90 | 95 | (R) |
| 3 | (R)-B-chlorodiisopinocampheylborane | None | THF | -25 | 88 | 98 | (S) |
| 4 | (S)-B-chlorodiisopinocampheylborane | None | THF | -25 | 85 | 97 | (R) |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,3-Bis(benzyloxy)-2-propanol
This protocol describes the enantioselective acylation of racemic this compound using Candida antarctica lipase B (CALB).
Materials:
-
(±)-1,3-Bis(benzyloxy)-2-propanol
-
Candida antarctica lipase B (CALB), immobilized
-
Vinyl Acetate
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of (±)-1,3-Bis(benzyloxy)-2-propanol (10.0 g, 36.7 mmol) in anhydrous toluene (100 mL), add vinyl acetate (4.1 mL, 44.1 mmol).
-
Add immobilized CALB (1.0 g) to the mixture.
-
Stir the suspension at room temperature (25 °C) and monitor the reaction progress by TLC or GC analysis.
-
After approximately 48-72 hours (or until ~50% conversion is reached), filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of (S)-1,3-bis(benzyloxy)-2-propyl acetate and unreacted (R)-1,3-bis(benzyloxy)-2-propanol.
-
Purify the mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the acetate and the unreacted alcohol.
-
(S)-1,3-bis(benzyloxy)-2-propyl acetate: Characterize by NMR and determine the enantiomeric excess by chiral HPLC analysis.
-
(R)-1,3-bis(benzyloxy)-2-propanol: Characterize by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Oxidation of this compound to 1,3-Bis(benzyloxy)acetone
This protocol details the oxidation of the starting alcohol to the key prochiral ketone intermediate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
Procedure:
-
To a solution of oxalyl chloride (4.2 mL, 48.0 mmol) in anhydrous DCM (100 mL) at -78 °C under an inert atmosphere, add a solution of DMSO (6.8 mL, 96.0 mmol) in anhydrous DCM (20 mL) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (10.0 g, 36.7 mmol) in anhydrous DCM (40 mL) dropwise over 20 minutes.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (25.6 mL, 183.5 mmol) dropwise, and stir the mixture for an additional 30 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction by adding water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 1,3-bis(benzyloxy)acetone, which can be purified by flash column chromatography if necessary.
Protocol 3: Asymmetric Reduction of 1,3-Bis(benzyloxy)acetone using a Chiral Oxazaborolidine Catalyst (CBS Reduction)
This protocol describes the enantioselective reduction of 1,3-bis(benzyloxy)acetone to (S)-1,3-Bis(benzyloxy)-2-propanol using the (R)-CBS catalyst.
Materials:
-
1,3-Bis(benzyloxy)acetone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Sodium bicarbonate solution, saturated
-
Brine
Procedure:
-
To a solution of 1,3-bis(benzyloxy)acetone (5.0 g, 18.5 mmol) in anhydrous THF (50 mL) at -20 °C under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.85 mL, 1.85 mmol, 0.1 eq).
-
Stir the mixture for 10 minutes.
-
Slowly add the borane-dimethyl sulfide complex (2.0 mL, ~20.3 mmol) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), quench it by the slow addition of methanol (10 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1,3-Bis(benzyloxy)-2-propanol.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
Caption: Synthetic pathways to chiral this compound.
Caption: Experimental workflow for enzymatic kinetic resolution.
Caption: Experimental workflow for asymmetric CBS reduction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. insuf.org [insuf.org]
Troubleshooting & Optimization
Technical Support Center: Benzylation of Glycerol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the benzylation of glycerol. Our aim is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the benzylation of glycerol, providing potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low conversion of glycerol | 1. Insufficient catalyst activity: The catalyst may be deactivated or not suitable for the reaction conditions. 2. Suboptimal reaction temperature: The temperature may be too low to achieve a reasonable reaction rate. 3. Poor mass transfer: Inadequate mixing may limit the contact between reactants and the catalyst surface. 4. Incorrect molar ratio of reactants: An inappropriate ratio of glycerol to benzyl alcohol can affect conversion. | 1. Catalyst selection and activation: Ensure the use of a highly active and stable catalyst. Consider catalysts like solid acids (e.g., zeolites, heteropoly acids on a support) which have shown good performance.[1][2] Ensure the catalyst is properly activated if required. 2. Optimize temperature: Gradually increase the reaction temperature. For many catalysts, an optimal temperature is around 150°C.[1] However, excessively high temperatures can promote side reactions. 3. Improve agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous. A speed of 800 rpm or higher is often effective.[1] 4. Adjust molar ratio: Vary the glycerol to benzyl alcohol molar ratio. A common starting point is a 1:3 ratio.[1] |
| High selectivity towards di-benzyl ether (DBE) | 1. Self-etherification of benzyl alcohol: This is a common side reaction, especially at higher temperatures and with certain catalysts.[1][3] 2. Excess benzyl alcohol: A high concentration of benzyl alcohol can favor its self-condensation. | 1. Catalyst choice: Select a catalyst that is more selective towards the benzylation of glycerol over the self-etherification of benzyl alcohol. 2. Optimize molar ratio: Avoid a large excess of benzyl alcohol. A glycerol to benzyl alcohol molar ratio of 1:3 has been shown to be a good compromise between glycerol conversion and DBE formation.[3] |
| Formation of multiple products (mono-, di-, and tri-benzyl glycerol ethers) | 1. Consecutive reactions: The formation of di- and tri-benzyl ethers occurs through the further benzylation of the initial mono-benzyl ether product.[1] 2. Prolonged reaction time: Longer reaction times can lead to higher degrees of benzylation. | 1. Control reaction time: Monitor the reaction progress using techniques like GC-MS to stop the reaction when the desired product (e.g., mono-benzyl glycerol ether) is at its maximum concentration. 2. Adjust stoichiometry: Using a higher molar ratio of glycerol to benzyl alcohol can favor the formation of mono-ethers. |
| Difficulty in product separation | 1. Similar boiling points: The various glycerol ethers and byproducts may have close boiling points, making distillation challenging. 2. Polarity similarities: The products may have similar polarities, complicating chromatographic separation. | 1. Column chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane and ethyl acetate) for efficient separation of the products.[1] 2. Derivatization for GC analysis: For analytical purposes, derivatization of the reaction mixture can improve the separation and detection of products by GC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the benzylation of glycerol?
A1: The main side product is di-benzyl ether (DBE), which is formed from the self-etherification of benzyl alcohol.[1][3] Depending on the reaction conditions, you may also see the formation of di-benzyl glycerol ether (DBGE) and tri-benzyl glycerol ether (TBGE) as consecutive products from the desired mono-benzyl glycerol ether (MBGE).[1]
Q2: What is the reaction mechanism for the benzylation of glycerol?
A2: The benzylation of glycerol typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction is often catalyzed by an acid, which protonates the hydroxyl group of benzyl alcohol, facilitating the formation of a benzyl cation. This cation is then attacked by a hydroxyl group of glycerol.
Q3: How can I increase the selectivity towards mono-benzyl glycerol ether (MBGE)?
A3: To enhance the selectivity towards MBGE, you can:
-
Optimize the glycerol to benzyl alcohol molar ratio: Using a higher ratio of glycerol to benzyl alcohol can favor the formation of the mono-substituted product. A 1:3 molar ratio of glycerol to benzyl alcohol has been reported as a good starting point to balance conversion and selectivity.[1][3]
-
Control the reaction time: Monitor the reaction progress and stop it before significant amounts of di- and tri-substituted products are formed.
-
Choose a suitable catalyst: Some catalysts exhibit higher selectivity for mono-etherification. For instance, ZSM-5 zeolite has been shown to selectively produce mono-benzyl glycerol ether.[2]
Q4: What analytical techniques are suitable for monitoring the reaction and identifying the products?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both monitoring the progress of the reaction and identifying the various products formed, including the desired glycerol ethers and side products.[1] For quantitative analysis, it is often necessary to derivatize the hydroxyl groups of the glycerol ethers before GC-MS analysis.
Q5: What are the typical reaction conditions for the benzylation of glycerol?
A5: Typical reaction conditions often involve heating a mixture of glycerol and benzyl alcohol in the presence of an acid catalyst. A common set of parameters includes:
-
Temperature: 130-160°C, with an optimum often found around 150°C.[1]
-
Glycerol to Benzyl Alcohol Molar Ratio: 1:1 to 1:4, with 1:3 being a frequently used ratio.[1][3]
-
Catalyst Loading: Typically in the range of 1-5% by weight of the reactants.
-
Agitation Speed: Sufficiently high to ensure good mixing, for example, 800-1000 rpm.[1]
Quantitative Data Summary
The following tables summarize quantitative data from a study on the solvent-free benzylation of glycerol using a 20% w/w Cs-DTP/K-10 solid acid catalyst.
Table 1: Effect of Temperature on Glycerol Conversion and Product Selectivity
| Temperature (°C) | Glycerol Conversion (%) | MBGE Selectivity (%) | DBGE Selectivity (%) | DBE Selectivity (%) |
| 130 | 35 | 80 | 12 | 8 |
| 140 | 42 | 78 | 14 | 8 |
| 150 | 48 | 76 | 15 | 9 |
| 160 | 50 | 74 | 16 | 10 |
Reaction Conditions: Glycerol:Benzyl Alcohol mole ratio = 1:3, Catalyst loading = 0.03 g/cm³, Agitation speed = 1000 rpm, Reaction time = 4 h. (Data extracted and compiled from figures in[1])
Table 2: Effect of Glycerol to Benzyl Alcohol Molar Ratio on Glycerol Conversion and Product Selectivity
| Glycerol:Benzyl Alcohol Molar Ratio | Glycerol Conversion (%) | MBGE Selectivity (%) | DBGE Selectivity (%) | DBE Selectivity (%) |
| 1:1 | 30 | 85 | 10 | 5 |
| 1:2 | 40 | 80 | 13 | 7 |
| 1:3 | 48 | 76 | 15 | 9 |
| 1:4 | 55 | 70 | 18 | 12 |
Reaction Conditions: Temperature = 150°C, Catalyst loading = 0.03 g/cm³, Agitation speed = 1000 rpm, Reaction time = 4 h. (Data extracted and compiled from figures in[3])
Experimental Protocols
Key Experiment: Solvent-Free Benzylation of Glycerol using a Solid Acid Catalyst
This protocol is based on the methodology described for the benzylation of glycerol using a Cs-DTP/K-10 catalyst.[1]
Materials:
-
Glycerol
-
Benzyl alcohol
-
Solid acid catalyst (e.g., 20% w/w Cs2.5H0.5PW12O40/K-10)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Rotary evaporator
Procedure:
-
Reactant and Catalyst Charging: In a round-bottom flask, add glycerol and benzyl alcohol in the desired molar ratio (e.g., 1:3).
-
Add the solid acid catalyst to the mixture (e.g., 0.03 g/cm³ of the total reactant volume).
-
Reaction Setup: Place the flask in a heating mantle and equip it with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring (e.g., 1000 rpm).
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 4 hours). The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS after derivatization.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid catalyst from the reaction mixture.
-
Extraction: Dilute the filtrate with ethyl acetate and wash with water to remove any unreacted glycerol.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to obtain the crude product mixture.
-
Purification (Optional): The individual products (MBGE, DBGE, etc.) can be separated and purified by column chromatography using a hexane/ethyl acetate solvent system.[1]
Visualizations
Caption: Reaction pathways in the benzylation of glycerol.
Caption: Troubleshooting workflow for glycerol benzylation.
References
Technical Support Center: Purification of 1,3-Bis(benzyloxy)-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Bis(benzyloxy)-2-propanol from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized from benzyl alcohol and epichlorohydrin?
A1: The most common impurities include unreacted starting materials such as benzyl alcohol and residual epichlorohydrin, as well as the solvent used during the work-up, which is often toluene.[1] Side products from the reaction can also be present.
Q2: What are the primary methods for purifying this compound?
A2: The two primary methods for purifying this compound are vacuum distillation and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: What is the boiling point of this compound under vacuum?
A3: The boiling point of this compound is approximately 155°C at 0.5 mmHg.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. For quantitative analysis of purity, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What is a suitable TLC eluent system for analyzing this compound?
A5: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate. A common ratio to achieve good separation is in the range of 4:1 to 2:1 (hexane:ethyl acetate). The ideal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Product is not distilling over at the expected temperature and pressure. | - The vacuum is not low enough.- The thermometer is placed incorrectly.- The heating mantle is not providing sufficient heat. | - Check all connections for leaks. Ensure the vacuum pump is functioning correctly.- Position the thermometer bulb level with the side arm of the distillation head.- Increase the temperature of the heating mantle gradually. |
| Bumping or violent boiling of the crude mixture. | - Lack of nucleation sites for smooth boiling. | - Use a magnetic stirrer and a stir bar to ensure vigorous stirring of the liquid.- Ensure a gradual and even heating of the flask. |
| The distilled product is still impure. | - The boiling points of the impurities are too close to the product's boiling point.- The distillation column is not efficient enough. | - Consider using a fractionating column to improve separation.- If significant impurities remain, a subsequent purification by column chromatography may be necessary. |
| The product appears to be decomposing in the distillation pot. | - The distillation temperature is too high, even under vacuum. | - Ensure the vacuum is as low as possible to minimize the required temperature.- If decomposition persists, column chromatography is a milder purification alternative. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity (streaking or overlapping spots on TLC). | - The eluent system is not optimal.- The column is overloaded with the crude mixture. | - Optimize the eluent system using TLC. Try varying the ratio of hexane and ethyl acetate. A small amount of a more polar solvent like methanol can be added if necessary.- Use a larger column or reduce the amount of crude material loaded. |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Increase the proportion of the non-polar solvent (hexane) in your eluent system. |
| The product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the proportion of the polar solvent (ethyl acetate) in your eluent system. |
| Cracking or channeling of the silica gel in the column. | - The column was not packed properly. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
| Purification Method | Typical Purity Achieved | Reported Yield | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >95% | ~50%[1] | - Relatively fast for large quantities.- Effective for removing non-volatile impurities. | - Potential for thermal degradation.- Less effective for separating impurities with similar boiling points. |
| Column Chromatography | >98% | Variable, depends on loading and separation efficiency. | - High resolution for separating closely related impurities.- Performed at room temperature, minimizing degradation. | - Can be time-consuming and requires larger volumes of solvent.- Potential for product loss on the column. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a round-bottom flask of an appropriate size to hold the crude oil. Ensure all glass joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude this compound oil in the distillation flask, adding a magnetic stir bar.
-
Distillation:
-
Begin stirring the oil.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 0.5 mmHg.
-
Once the vacuum is stable, begin to heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at approximately 155°C.[1]
-
-
Analysis: Analyze the purity of the collected fraction using TLC, GC, or NMR.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a 4:1 mixture of hexane:ethyl acetate. The target Rf for the product should be around 0.3-0.4.
-
Column Packing:
-
Select a glass column of an appropriate size.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Mono-benzyl Glycerol Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of mono-benzyl glycerol ether (MBGE), a common intermediate in organic synthesis. This guide focuses on addressing specific issues encountered during the removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude mono-benzyl glycerol ether (MBGE) reaction mixture?
A1: The most prevalent impurities include unreacted starting materials such as glycerol and benzyl alcohol, byproducts from the reaction like di-benzyl glycerol ether (DBGE) and tri-benzyl glycerol ether, and dibenzyl ether which is formed from the self-etherification of benzyl alcohol.[1]
Q2: Which purification techniques are most effective for removing these impurities?
A2: Column chromatography is the most widely used and effective method for isolating MBGE from its related impurities. Vacuum distillation can also be employed, particularly for separating MBGE from less volatile impurities like glycerol.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. By spotting the crude mixture and the collected fractions, you can track the elution of the desired product and identify fractions containing impurities. Staining with potassium permanganate is an effective method for visualizing the different components.[2][3]
Q4: My purified MBGE appears pure by TLC, but NMR analysis shows contaminants. What could be the reason?
A4: It is possible that an impurity has a very similar Rf value to your product in the TLC solvent system used, leading to co-elution and the appearance of a single spot. It is advisable to try different solvent systems for TLC analysis to ensure the separation of all components. Additionally, some impurities may not be UV-active, making them invisible under a UV lamp. Using a chemical stain like potassium permanganate can help visualize these non-UV-active compounds.[4]
Troubleshooting Guides
Column Chromatography Troubleshooting
This guide addresses common issues encountered during the purification of mono-benzyl glycerol ether by column chromatography.
| Problem | Possible Cause | Solution |
| MBGE co-elutes with di-benzyl glycerol ether (DBGE). | The solvent system is too polar, causing the less polar DBGE to travel too quickly down the column along with the MBGE. | Decrease the polarity of the eluent. A shallower gradient of ethyl acetate in hexane is recommended. For example, start with a lower percentage of ethyl acetate and increase it very slowly. |
| MBGE is not separating from benzyl alcohol. | The polarity difference between MBGE and benzyl alcohol may not be sufficient for separation in the chosen solvent system. Benzyl alcohol is slightly more polar than MBGE. | A less polar solvent system will increase the retention of both compounds on the silica gel, potentially allowing for better separation. Consider a hexane-heavy eluent with a very small percentage of ethyl acetate. |
| Glycerol remains at the baseline of the column. | Glycerol is highly polar and adheres strongly to the silica gel. | This is the expected behavior and is beneficial for the purification of the less polar MBGE. If you need to recover the unreacted glycerol, a much more polar solvent system, such as a high concentration of methanol in dichloromethane, will be required to elute it from the column after the desired product has been collected.[5] |
| The desired product is eluting very slowly or not at all. | The eluent is not polar enough to move the MBGE down the column. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane.[5] |
| Streaking or tailing of spots on the TLC plate. | The sample may be too concentrated, or the compound is interacting too strongly with the silica gel. | Dilute the sample before spotting on the TLC plate. Adding 1-2% of triethylamine to the eluent can help to reduce tailing for polar compounds by neutralizing the acidic sites on the silica gel.[4] |
The following table provides representative Rf values for MBGE and its common impurities in a hexane/ethyl acetate solvent system. These values can help in identifying the components on a TLC plate and predicting their elution order from the column.
| Compound | Structure | Polarity | Typical Rf (20% EtOAc in Hexane) | Elution Order |
| Dibenzyl Ether | Non-polar | ~0.8 | 1 | |
| Tri-benzyl Glycerol Ether | Non-polar | ~0.7 | 2 | |
| Di-benzyl Glycerol Ether (DBGE) | Less Polar | ~0.6 | 3 | |
| Mono-benzyl Glycerol Ether (MBGE) | Polar | ~0.4 | 4 (Desired Product) | |
| Benzyl Alcohol | Polar | ~0.3 | 5 | |
| Glycerol | Very Polar | ~0.0 | 6 (Stays at baseline) |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: Purification of Mono-benzyl Glycerol Ether by Flash Column Chromatography
This protocol outlines a standard procedure for the purification of MBGE from a crude reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 30-50:1 ratio of silica gel to crude product by weight).[6]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[7]
2. Sample Loading:
-
Dissolve the crude MBGE mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed using a pipette.[8]
-
For samples that are not fully soluble in the eluent, a "dry loading" method can be used. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[8]
3. Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. For example, you can increase the ethyl acetate concentration by 2-5% every few column volumes.
-
Collect fractions in test tubes and monitor the elution by TLC.
4. TLC Analysis of Fractions:
-
Spot the collected fractions on a TLC plate alongside the crude mixture.
-
Develop the TLC plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexane).
-
Visualize the spots using a potassium permanganate stain. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3] Dip the TLC plate in the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background.[2][3]
-
Identify the fractions containing the pure MBGE.
5. Product Isolation:
-
Combine the pure fractions containing MBGE.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified mono-benzyl glycerol ether.
Protocol 2: Purification by Vacuum Distillation
Vacuum distillation can be effective for separating MBGE from non-volatile or very high-boiling impurities.
1. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and connections are well-sealed.
-
Use a vacuum pump capable of reaching the required pressure.
2. Distillation Procedure:
-
Place the crude MBGE in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of MBGE under the applied pressure. The boiling point of glycerol ethers is significantly lower than that of glycerol (290 °C at atmospheric pressure).[9] For example, glycerol can be distilled at temperatures below 200 °C under a vacuum of 2x10⁻³ mbar.[10]
3. Purity Check:
-
Analyze the distilled fractions by TLC or another analytical method (e.g., GC-MS) to confirm the purity of the MBGE.
Visualizations
Caption: Troubleshooting workflow for the purification of mono-benzyl glycerol ether.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst | MDPI [mdpi.com]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. rsc.org [rsc.org]
- 10. gcs.itb.ac.id [gcs.itb.ac.id]
avoiding formation of dibenzyl ether during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of benzyl ethers, with a specific focus on avoiding the formation of the common byproduct, dibenzyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzyl ethers, and what are the typical side reactions?
A1: The most prevalent method for preparing benzyl ethers is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack a benzyl halide (e.g., benzyl bromide or benzyl chloride), forming the desired ether.[1][2]
The primary side reactions include:
-
Formation of dibenzyl ether: This occurs when the benzyl alkoxide (formed from benzyl alcohol, which can be present as an impurity or generated in situ) reacts with the benzyl halide.[3][4]
-
Elimination (E2) reaction: This is more common with sterically hindered alcohols or benzyl halides and leads to the formation of an alkene.[5]
-
C-alkylation: When using phenoxides, alkylation can occur on the aromatic ring instead of the oxygen atom.[6]
Q2: Under what conditions is the formation of dibenzyl ether most likely?
A2: The formation of dibenzyl ether is favored under strongly basic conditions, especially with high concentrations of bases like sodium hydroxide or potassium hydroxide.[7][8][9] These conditions can promote the self-condensation of benzyl alcohol or the reaction between benzyl alcohol and a benzyl halide.[10][11] Elevated reaction temperatures can also increase the rate of this and other side reactions.
Q3: What is the general mechanism for the formation of dibenzyl ether as a byproduct?
A3: Dibenzyl ether typically forms through a secondary Williamson ether synthesis pathway occurring in the reaction mixture. The process can be initiated in two main ways:
-
Hydrolysis of Benzyl Halide: If water is present in the reaction, the benzyl halide can hydrolyze under basic conditions to form benzyl alcohol.
-
Presence of Benzyl Alcohol Impurity: The starting benzyl halide may contain benzyl alcohol as an impurity.
Once benzyl alcohol is present, the base in the reaction mixture deprotonates it to form a benzyl alkoxide. This alkoxide then competes with the desired alcohol's alkoxide to react with another molecule of the benzyl halide, yielding dibenzyl ether.
Troubleshooting Guides
Problem 1: Significant formation of dibenzyl ether byproduct.
This is a common issue that reduces the yield of the desired benzyl ether and complicates purification.
Logical Workflow for Troubleshooting Dibenzyl Ether Formation
Caption: Troubleshooting workflow for minimizing dibenzyl ether.
Solutions:
-
Choice of Base: Avoid strong, concentrated bases like NaOH and KOH. Instead, use a milder base or a non-nucleophilic base.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the alcohol without introducing a competing nucleophile.[2]
-
Silver(I) Oxide (Ag₂O): A mild base particularly effective for sensitive substrates like sugars, allowing the reaction to proceed without pre-forming the alkoxide.[1][12][13]
-
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over side reactions. Whenever feasible, run the reaction at room temperature or even 0°C.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide - TBAI), can significantly improve the yield and selectivity of the desired benzyl ether by facilitating the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs.[14][15]
-
Alternative Benzylating Agents: For substrates that are sensitive to basic conditions, consider using alternative benzylating agents that react under neutral or acidic conditions.
Problem 2: Low or no yield of the desired benzyl ether.
This can be caused by several factors, including incomplete reaction or dominance of side reactions.
Solutions:
-
Ensure Complete Deprotonation: If using a base to form the alkoxide, ensure it is strong enough and used in a sufficient amount to deprotonate the alcohol completely. Incomplete deprotonation will result in unreacted starting material.[20]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more nucleophilic and thus accelerating the desired SN2 reaction.[2][21]
-
Check for Steric Hindrance: Significant steric bulk on either the alcohol or the benzylating agent can slow down the SN2 reaction, allowing side reactions to become more prominent.[5][22] In such cases, using a more reactive benzylating agent or optimizing the reaction conditions (e.g., longer reaction times, carefully controlled temperature) may be necessary.
Data Presentation
The following tables summarize the impact of different reaction conditions and methodologies on the yield of the desired benzyl ether, with the goal of minimizing byproduct formation.
Table 1: Comparison of Different Bases in Benzylation of Alcohols
| Base | Typical Substrate | Solvent | Temperature (°C) | Typical Yield of Benzyl Ether | Reference(s) |
| NaH | Primary/Secondary Alcohols | THF or DMF | 0 to RT | Good to Excellent | [1][2] |
| Ag₂O | Sugars, Sensitive Alcohols | DMF | Room Temperature | 85% | [12] |
| KOH (solid pellets) with TBAI | Primary Alcohols | None (solvent-free) | Room Temperature | High (e.g., 91% for benzyl geranyl ether) | [14] |
Table 2: Alternative Benzylation Methods for Sensitive Substrates
| Reagent | Catalyst | Solvent | Temperature (°C) | Typical Yield of Benzyl Ether | Reference(s) |
| Benzyl Trichloroacetimidate | Trifluoromethanesulfonic acid (catalytic) | Dichloromethane | 0 to RT | Good (e.g., 60% for a base-sensitive substrate) | [16] |
| 2-Benzyloxy-1-methylpyridinium Triflate (BnOPT) | MgO (acid scavenger) | Toluene | 90 | Good to Excellent (e.g., 70-95%) | [18][19] |
Experimental Protocols
Protocol 1: General Procedure for Benzylation using NaH (to minimize dibenzyl ether)
-
Preparation: To a stirred solution of the alcohol (1.0 equiv) in anhydrous DMF or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of water or ethanol. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Benzylation of a Sensitive Alcohol using Benzyl Trichloroacetimidate
-
Preparation: Dissolve the alcohol (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Initiation: Cool the solution to 0°C and add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or trifluoromethanesulfonic acid (TfOH) (e.g., 0.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[16]
Visualizations
Mechanism of Dibenzyl Ether Formation
Caption: Mechanism of dibenzyl ether byproduct formation.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102746123A - Method of preparing dibenzyl ether from benzyl alcohol under catalysis of graphene oxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. atamankimya.com [atamankimya.com]
- 8. Process development aspects of production of dibenzyl ether - Publications of the IAS Fellows [repository.ias.ac.in]
- 9. bdmaee.net [bdmaee.net]
- 10. prepchem.com [prepchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Dibenzyl Ether - Explore the Science & Experts | ideXlab [idexlab.com]
- 16. d-nb.info [d-nb.info]
- 17. surface.syr.edu [surface.syr.edu]
- 18. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. jk-sci.com [jk-sci.com]
- 22. benchchem.com [benchchem.com]
troubleshooting low yield in 1,3-di-O-benzylglycerol preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the preparation of 1,3-di-O-benzylglycerol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,3-di-O-benzylglycerol, providing potential causes and recommended solutions.
Issue 1: Low Conversion of Glycerol Starting Material
-
Symptom: A significant amount of unreacted glycerol is recovered after the reaction.
-
Potential Causes:
-
Inefficient Deprotonation: The base used may not be strong enough or used in insufficient quantity to deprotonate the hydroxyl groups of glycerol effectively.
-
Low Reaction Temperature: The reaction temperature may be too low to drive the reaction to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Poor Solubility: The reactants may not be adequately solubilized in the chosen solvent system.
-
-
Solutions:
-
Optimize Base and Stoichiometry:
-
Adjust Reaction Conditions:
-
Gradually increase the reaction temperature, monitoring for the formation of side products.
-
Extend the reaction time and monitor the progress by thin-layer chromatography (TLC).
-
-
Improve Solubility:
-
Use a co-solvent system or a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMSO or DMF can be effective.[2]
-
-
Issue 2: Predominant Formation of Mono-substituted Product (Mono-O-benzylglycerol)
-
Symptom: The major product isolated is 1-O-benzylglycerol or 2-O-benzylglycerol, with low yields of the desired di-substituted product.
-
Potential Causes:
-
Insufficient Benzylating Agent: The molar ratio of benzyl halide to glycerol is too low.
-
Suboptimal Reaction Conditions: The reaction conditions may favor mono-substitution.
-
-
Solutions:
-
Adjust Stoichiometry: Increase the molar equivalents of the benzylating agent (e.g., benzyl bromide or benzyl chloride) to greater than two equivalents relative to glycerol.
-
Modify Reaction Strategy: Consider a two-step reaction where the mono-ether is isolated first and then subjected to a second benzylation step.
-
Issue 3: Formation of Over-benzylated Product (1,2,3-tri-O-benzylglycerol)
-
Symptom: A significant amount of the fully substituted tri-ether is formed, reducing the yield of the desired 1,3-di-ether.
-
Potential Causes:
-
Excess Benzylating Agent: Using a large excess of the benzylating agent can drive the reaction to completion.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the third benzylation.
-
-
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the benzylating agent, using slightly more than two equivalents.
-
Temperature Management: Maintain a moderate reaction temperature to favor di-substitution over tri-substitution.
-
Issue 4: Significant Formation of Dibenzyl Ether Byproduct
-
Symptom: A notable amount of dibenzyl ether is observed in the crude product mixture.
-
Potential Causes:
-
Reaction of Benzyl Halide with Benzyl Alcohol/Alkoxide: This is a common side reaction in Williamson ether syntheses, especially at higher temperatures.[3]
-
Moisture in the Reaction: Water can react with the base and benzylating agent, leading to the formation of benzyl alcohol, which can then form dibenzyl ether.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Order of Addition: Add the benzylating agent slowly to the solution of the glycerol alkoxide to maintain a low concentration of the benzylating agent, minimizing self-reaction.
-
Issue 5: Difficulty in Product Purification and Low Isolated Yield
-
Symptom: The crude product is a complex mixture, and the desired 1,3-di-O-benzylglycerol is difficult to isolate, leading to a low final yield.
-
Potential Causes:
-
Similar Polarity of Products: The desired product and the various side products (mono-ether, tri-ether, dibenzyl ether) may have similar polarities, making chromatographic separation challenging.
-
High Boiling Point of the Product: The high boiling point of 1,3-di-O-benzylglycerol can make purification by distillation difficult, potentially leading to product decomposition at high temperatures.
-
-
Solutions:
-
Chromatography Optimization:
-
Use a long chromatography column and a shallow solvent gradient for better separation.
-
Experiment with different solvent systems to maximize the separation of the desired product from impurities.
-
-
Alternative Purification:
-
Consider crystallization if a suitable solvent system can be found.
-
For distillation, use a high-vacuum system to lower the boiling point and minimize thermal decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for preparing 1,3-di-O-benzylglycerol?
A1: The Williamson ether synthesis is a widely used and reliable method.[1][2] This involves the reaction of glycerol with a benzyl halide (such as benzyl bromide or benzyl chloride) in the presence of a base.
Q2: Which base is best for the Williamson ether synthesis of 1,3-di-O-benzylglycerol?
A2: The choice of base is critical. For high yields, a strong base like sodium hydride (NaH) in an aprotic solvent is often preferred as it irreversibly deprotonates the glycerol.[2] However, alkali hydroxides like NaOH or KOH can also be used, often in a biphasic system with a phase transfer catalyst.
Q3: What are the main side products to expect, and how can I minimize them?
A3: The main side products are 1-O-benzylglycerol, 2-O-benzylglycerol, 1,2,3-tri-O-benzylglycerol, and dibenzyl ether.[3][4] To minimize these, carefully control the stoichiometry of your reactants (a slight excess over 2 equivalents of benzyl halide), maintain a moderate reaction temperature, and ensure anhydrous conditions.
Q4: My reaction is complete, but I'm struggling to purify the product. What do you recommend?
A4: Purification can be challenging due to the presence of structurally similar byproducts. Flash column chromatography is the most common method. Use a high-purity silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. High-vacuum distillation is an alternative, but care must be taken to avoid thermal decomposition.
Q5: Can I use benzyl alcohol directly instead of a benzyl halide?
A5: Yes, methods exist for the direct benzylation of glycerol using benzyl alcohol in the presence of an acid catalyst.[4][5] This approach can be more environmentally friendly but may require higher temperatures and can also lead to the formation of dibenzyl ether as a significant byproduct.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for 1,3-di-O-benzylglycerol Synthesis
| Parameter | Method 1: NaOH/Toluene | Method 2: NaH/THF | Method 3: Acid Catalysis |
| Glycerol:Benzyl Reagent Ratio | 1 : 2.2 | 1 : 2.2 | 1 : 3 |
| Base/Catalyst | Sodium Hydroxide | Sodium Hydride | Cs-DTP/K-10 |
| Solvent | Toluene/Water | Tetrahydrofuran (THF) | Solvent-free |
| Temperature | 80-90 °C | Room Temp to 65 °C | 150 °C[4] |
| Typical Yield | 40-60% | 60-80% | Variable, favors mono-ether[4] |
| Key Side Products | Mono-ether, Tri-ether | Tri-ether, Dibenzyl ether | Mono-ether, Dibenzyl ether[4] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride
This protocol is a representative method for the synthesis of 1,3-di-O-benzylglycerol.
Materials:
-
Glycerol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add glycerol (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1,3-di-O-benzylglycerol.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 1,3-di-O-benzylglycerol showing the desired product and major side products.
Caption: A step-by-step workflow for troubleshooting low yields in 1,3-di-O-benzylglycerol synthesis.
References
Technical Support Center: Purification of 1,3-Bis(benzyloxy)-2-propanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3-Bis(benzyloxy)-2-propanol via column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most common and recommended stationary phase. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography, which allows for a faster and more efficient separation.
Q2: How do I determine the optimal mobile phase for the separation?
A2: The optimal mobile phase, or eluent, should be determined using Thin Layer Chromatography (TLC) prior to performing the column chromatography. A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, as this typically provides the best separation on a column. A solvent system of 1:1 (v/v) hexane-ethyl acetate has been used for compounds of similar polarity, which can be a good starting point for TLC analysis.
Q3: My compound is not moving from the top of the column. What should I do?
A3: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate. This should increase the affinity of your compound for the mobile phase and allow it to move down the column.
Q4: I am seeing poor separation between my product and impurities. How can I improve this?
A4: Poor separation can be due to several factors. Here are a few troubleshooting steps:
-
Optimize the Mobile Phase: A slight change in the solvent polarity can significantly impact separation. Try making the eluent slightly less polar to increase the interaction of the compounds with the silica gel, which may improve resolution.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography (gradient elution). This can help to first elute less polar impurities, then your product, and finally more polar impurities.
-
Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to poor separation.
-
Sample Loading: Load your sample in a concentrated band at the top of the column. A diffuse starting band will lead to broad, poorly resolved peaks.
Q5: The silica gel in my column is cracking. Why is this happening and how can I prevent it?
A5: Cracking of the silica gel bed is often caused by a change in the polarity of the eluent during the run, which can generate heat, or by the column running dry. To prevent this, ensure that the polarity change in a gradient elution is gradual and that the solvent level is always kept above the top of the silica gel.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Preliminary TLC Analysis
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined mixture of hexane and ethyl acetate (e.g., start with a 4:1 or 1:1 ratio).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.4.
Column Packing (Wet Slurry Method)
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (about 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and apply gentle air pressure (flash chromatography) to start the elution.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
Product Isolation
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and confirm the purity using analytical techniques such as NMR or GC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1,3-Di-O-benzylglycerol, 1,3-Dibenzyloxy-2-propanol |
| CAS Number | 6972-79-8 |
| Molecular Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid |
| Boiling Point | 226-227 °C at 3 mmHg[1] |
| Density | 1.103 g/mL at 20 °C[1] |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent in the eluent. |
| Poor separation | Incorrect mobile phase; Column packed improperly; Sample band too broad. | Optimize the solvent system using TLC; Repack the column carefully; Load the sample in a minimal amount of solvent. |
| Compound elutes too quickly | Mobile phase polarity is too high. | Decrease the percentage of the polar solvent in the eluent. |
| Cracked silica gel bed | Column ran dry; Sudden change in solvent polarity. | Always keep the solvent level above the silica; Use a gradual gradient for solvent changes. |
| Tailing of spots on TLC/peaks in fractions | Compound is interacting too strongly with acidic silica; Overloading the column. | Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase; Use less crude material for the amount of silica. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1,3-Bis(benzyloxy)-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Bis(benzyloxy)-2-propanol. The information is designed to address common challenges encountered during laboratory-scale experiments and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most prevalent method is a modification of the Williamson ether synthesis. One common approach involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a strong base like sodium hydroxide.[1] Another strategy employs glycerol as a starting material, which is then benzylated using a benzyl halide (e.g., benzyl chloride or benzyl bromide) and a base.[2]
Q2: What is the primary challenge when scaling up the synthesis of this compound?
A primary challenge in scaling up this synthesis is managing reaction exotherms and ensuring efficient mixing. The reaction can be highly exothermic, and inadequate temperature control can lead to an increase in side reactions and the formation of impurities.[3] Maintaining homogeneous reaction conditions is crucial for consistent product quality and yield.
Q3: What are the major byproducts I should expect?
The formation of byproducts is a significant challenge. Key byproducts can include:
-
Mono-benzylated glycerol: Arises from incomplete reaction.
-
Dibenzyl ether: Can form if benzyl chloride reacts with benzyl alcohol generated from hydrolysis in the presence of water.[3]
-
Alkene byproducts: Resulting from competing E2 elimination reactions, especially at higher temperatures.[4]
-
C-alkylation products: When using phenoxides, though less common with aliphatic alcohols, the ambident nature of the nucleophile can sometimes lead to alkylation on carbon instead of oxygen.[3][4]
Q4: How can I minimize the formation of the dibenzyl ether byproduct?
To minimize the formation of dibenzyl ether, it is critical to maintain strictly anhydrous (dry) conditions throughout the reaction.[3] Water can react with the benzyl halide to produce benzyl alcohol, which can then react with another molecule of the benzyl halide to form the ether.
Q5: My reaction is slow or appears to be incomplete. What are the likely causes?
Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficiently strong base: The base must be strong enough to fully deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) is a stronger, non-nucleophilic option.[4]
-
Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low can significantly slow the desired SN2 reaction.[3][4]
-
Poor solvent choice: Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they promote the SN2 mechanism.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and anhydrous base, such as sodium hydride. A slight excess (1.1-1.2 equivalents) may drive the reaction to completion.[3] |
| Competing E2 elimination reaction. | Lower the reaction temperature, as SN2 reactions are generally favored at lower temperatures than E2 reactions.[4] | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents to prevent hydrolysis of the alkyl halide and other side reactions.[4] | |
| Formation of Significant Byproducts | O-alkylation vs. C-alkylation. | While more common with phenoxides, controlling the reaction temperature (lower temperatures favor O-alkylation) and using a polar aprotic solvent can improve selectivity.[3][4] |
| Formation of dibenzyl ether. | Maintain strictly anhydrous conditions to prevent the hydrolysis of benzyl chloride.[3] | |
| Difficult Product Isolation and Purification | Product is an oil or difficult to crystallize. | Impurities can inhibit crystallization. Ensure thorough purification of the crude product, for example, by column chromatography or distillation.[1] |
| Emulsion formation during workup. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Experimental Protocols
Synthesis of this compound from Benzyl Alcohol and Epichlorohydrin
This protocol is adapted from a literature procedure.[1]
Materials:
-
Benzyl alcohol
-
Sodium hydroxide
-
Epichlorohydrin
-
Toluene
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of benzyl alcohol (3.9 mol), add a solution of sodium hydroxide (2.5 mol) in water over 10 minutes.
-
Cool the mixture to 25°C.
-
With rapid stirring, add epichlorohydrin (1.08 mol) over 30 minutes.
-
Continue vigorous stirring for 16 hours.
-
Dilute the mixture with water and extract three times with toluene.
-
Wash the combined toluene extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain an oil.
-
Purify the oil by distillation to yield this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C17H20O3 | [1] |
| Molecular Weight | 272.34 g/mol | [1] |
| Boiling Point | 226-227 °C at 3 mm Hg | [2][5] |
| Density | 1.103 g/mL at 20 °C | [2][5] |
| Refractive Index | n20/D 1.549 | [2][5] |
| Typical Yield | ~50% (from epichlorohydrin route) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: Optimizing Base Selection for Glycerol Benzylation
Welcome to the Technical Support Center for the optimization of base selection in glycerol benzylation. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of glycerol benzyl ethers under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for base-catalyzed benzylation of glycerol?
The most common method for the base-catalyzed benzylation of glycerol is the Williamson ether synthesis . This reaction involves the deprotonation of glycerol's hydroxyl groups by a base to form a glyceroxide anion, which then acts as a nucleophile and attacks a benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction to form the ether linkage.[1][2][3]
Q2: Which bases are typically used for glycerol benzylation?
A range of bases can be employed, from common inorganic bases to solid-supported reagents. The choice of base can significantly impact conversion and selectivity.
-
Strong Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used. KOH is often preferred in some applications due to the higher solubility of potassium salts in organic solvents.[4][5][6] Sodium hydride (NaH) is another strong base that can be used to achieve complete deprotonation of the glycerol hydroxyl groups.[2][7]
-
Solid Bases: Heterogeneous basic catalysts like potassium hydroxide supported on alumina (KOH/Al2O3) and basic ion-exchange resins such as Amberlyst A26TM in its hydroxide form (⁻OH) have been shown to be effective.[8] These can simplify product purification as the catalyst can be filtered off.
Q3: How does the choice of base affect the product distribution (mono-, di-, and tri-benzyl ethers)?
The strength and stoichiometry of the base play a crucial role in determining the degree of benzylation.
-
To favor the formation of mono-benzyl glycerol ethers , a milder base or a stoichiometric amount of a strong base relative to one hydroxyl group of glycerol might be used. For instance, using KOH/Al2O3 has been shown to yield high selectivity for the mono-ether.[8]
-
To achieve per-benzylation (tri-benzyl glycerol ether) , a significant excess of a strong base like NaH is typically required to ensure all three hydroxyl groups are deprotonated.
Controlling the selectivity to obtain a specific di-benzyl ether isomer is particularly challenging due to the similar reactivity of the remaining hydroxyl groups after the first benzylation.
Q4: What are the recommended solvents for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, enhancing the nucleophilicity of the glyceroxide anion.[9] Suitable solvents include:
-
1,4-Dioxane
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)[7]
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)[7]
Q5: What is the influence of the benzylating agent (benzyl chloride vs. benzyl bromide)?
Benzyl bromide is a more reactive alkylating agent than benzyl chloride because bromide is a better leaving group. However, its higher reactivity can sometimes lead to the formation of a complex mixture of byproducts.[8] Benzyl chloride is less reactive but may offer better control over the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Glycerol | 1. Insufficient Base Strength or Amount: The base may not be strong enough to deprotonate the glycerol hydroxyl groups effectively, or an insufficient amount was used.[9] 2. Presence of Water: Water in the reaction medium can neutralize the strong base. 3. Poor Solubility of the Base: The base may not be soluble enough in the chosen solvent to react efficiently. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. 2. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use. 3. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the base, especially with NaOH or KOH.[10] 4. Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring for side reactions. |
| Formation of a Complex Mixture of Products | 1. Over-alkylation: The reaction may be proceeding too quickly or for too long, leading to a mixture of mono-, di-, and tri-benzyl ethers. 2. High Reactivity of Benzylating Agent: Highly reactive agents like benzyl bromide can lead to less selective reactions.[8] 3. Side Reactions of the Benzylating Agent: Benzyl halides can undergo self-condensation or elimination reactions under strongly basic conditions. | 1. Reduce the reaction time and monitor the progress closely using techniques like TLC or GC. Use a stoichiometric amount of the benzylating agent to favor mono-benzylation. 2. Consider using the less reactive benzyl chloride for better control. 3. Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Low Selectivity for the Desired Product (e.g., high di- and tri-ether formation when mono-ether is desired) | 1. Excess Base and/or Benzylating Agent: Using a large excess of these reagents will drive the reaction towards per-benzylation. 2. High Reaction Temperature: Higher temperatures can increase the rate of subsequent benzylation reactions. | 1. Carefully control the stoichiometry. For mono-benzylation, use a 1:1 molar ratio of glycerol to the benzylating agent, and a slight excess of the base. 2. Conduct the reaction at a lower temperature to improve selectivity. |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The mono-, di-, and tri-benzyl ethers of glycerol can have similar polarities, making chromatographic separation challenging. 2. Removal of Excess Reagents: Unreacted benzylating agent and base residues can contaminate the product. | 1. Utilize column chromatography with a carefully selected solvent system. Step-gradient elution may be necessary to resolve the different ethers. 2. Perform an aqueous work-up to remove the base. Unreacted benzyl halide can often be removed by distillation under reduced pressure or during chromatography. |
Data on Base-Catalyzed Glycerol Benzylation
The following table summarizes results from a study on the benzylation of glycerol using solid basic reagents, illustrating the impact of the base on product distribution.
| Base | Benzylating Agent | Solvent | Temp. (°C) | Time (h) | Glycerol Conversion (%) | Mono-ether Selectivity (%) | Di-ether Selectivity (%) | Tri-ether Selectivity (%) |
| Amberlyst A26TM ⁻OH | Ethyl Bromide/Iodide | 1,4-Dioxane | 60 | 24 | 100 | 73 | 21 | 6 |
| KOH/Al2O3 | Ethyl Bromide | 1,4-Dioxane | Reflux | 24 | 90 | 98 | 2 | 0 |
*Note: Data is for ethylation, but provides a strong indication of the expected selectivity for benzylation under similar conditions. With benzyl bromide, a complex mixture of products was observed.[8]
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Glycerol
This protocol is a general guideline and may require optimization based on the specific base, solvent, and desired product.
Materials:
-
Glycerol
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Base (e.g., NaH, KOH, or KOH/Al2O3)
-
Benzyl chloride or benzyl bromide
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous glycerol to a round-bottom flask containing a magnetic stir bar and the chosen anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. If using NaH, hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature to ensure complete formation of the glyceroxide.
-
Benzylation: Cool the reaction mixture back to 0 °C. Slowly add the benzylating agent (benzyl chloride or benzyl bromide) dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 50-100 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired glycerol benzyl ether from byproducts and other isomers.
Diagrams
Caption: General workflow for the base-catalyzed benzylation of glycerol.
Caption: Troubleshooting decision tree for low yield in glycerol benzylation.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. francis-press.com [francis-press.com]
- 5. reddit.com [reddit.com]
- 6. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1,3-Bis(benzyloxy)-2-propanol and Alternative Diol Protecting Groups
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for diols is a critical step. The benzyl ether is a common choice, and 1,3-Bis(benzyloxy)-2-propanol serves as a key intermediate. This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against two common alternatives: 1,3-di-tert-butoxy-2-propanol and 1,3-dimethoxy-2-propanol. This comparison, supported by experimental data and protocols, will aid in the rapid and accurate identification and characterization of these compounds.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its alternatives. The data was obtained in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H | 7.25-7.40 | m | 10H |
| -CH ₂-Ph | 4.55 | s | 4H | |
| CH (OH) | 4.00-4.10 | m | 1H | |
| CH ₂(OBn) | 3.60-3.70 | d | 4H | |
| OH | 2.50 (broad) | s | 1H | |
| 1,3-di-tert-butoxy-2-propanol | CH (OH) | 3.70-3.80 | m | 1H |
| CH ₂(OtBu) | 3.35-3.45 | d | 4H | |
| OH | 2.40 (broad) | s | 1H | |
| -C(CH ₃)₃ | 1.18 | s | 18H | |
| 1,3-dimethoxy-2-propanol | CH (OH) | 3.80-3.90 | m | 1H |
| CH ₂(OMe) | 3.40-3.50 | d | 4H | |
| -OCH ₃ | 3.35 | s | 6H | |
| OH | 2.60 (broad) | s | 1H |
Note: Chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol was followed to acquire the ¹H NMR spectra for the comparative analysis.
1. Sample Preparation:
-
Approximately 5-10 mg of the analyte (this compound or its alternative) was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
2. Instrumentation:
-
A Bruker Avance 400 MHz NMR spectrometer was used for spectral acquisition.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was utilized.
-
Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1.0 second was set between scans.
-
Acquisition Time: The acquisition time was approximately 4 seconds.
-
Spectral Width: A spectral width of 12 ppm was used to encompass all proton signals.
4. Data Processing:
-
The acquired Free Induction Decay (FID) was processed using MestReNova software.
-
Fourier transformation was applied to the FID to obtain the frequency-domain spectrum.
-
The spectrum was phase-corrected and baseline-corrected.
-
Chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals was performed to determine the relative number of protons.
Visualization of Molecular Structure and Proton Environments
The following diagrams, generated using the DOT language, illustrate the molecular structures and the different proton environments for each compound, aiding in the interpretation of the ¹H NMR data.
Caption: Structure of this compound.
Caption: Structure of 1,3-di-tert-butoxy-2-propanol.
Caption: Structure of 1,3-dimethoxy-2-propanol.
This guide provides a foundational comparison for the ¹H NMR spectra of this compound and its common alternatives. The distinct chemical shifts and multiplicities, particularly in the protecting group region, allow for clear differentiation between these compounds, facilitating efficient reaction monitoring and product characterization in a research and development setting.
Comparative Guide to the FTIR Spectroscopy of 1,3-Bis(benzyloxy)-2-propanol
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,3-Bis(benzyloxy)-2-propanol. The spectral features of this compound are compared with those of structurally related molecules—benzyl alcohol, dibenzyl ether, and glycerol—to facilitate the identification and interpretation of its characteristic absorption bands. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Structural Overview
This compound, with the chemical formula (C₆H₅CH₂OCH₂)₂CHOH, is a multi-functional organic molecule. Its structure incorporates a secondary alcohol (-OH) group, two ether linkages (C-O-C), and two aromatic phenyl rings. These functional groups give rise to a characteristic infrared spectrum that can be used for its identification and characterization.
Data Presentation: Comparative FTIR Analysis
The following table summarizes the key vibrational frequencies and their assignments for this compound and its structural analogs. The data for the target compound is predicted based on the analysis of its constituent functional groups, providing a reliable reference for experimental verification.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Benzyl Alcohol (cm⁻¹) | Dibenzyl Ether (cm⁻¹) | Glycerol (cm⁻¹) |
| Alcohol | O-H Stretch | ~3400 (Broad) | ~3350 (Broad) | N/A | ~3300 (Very Broad)[1][2] |
| Aromatic | C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | N/A |
| Aliphatic | C-H Stretch | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2810[1] |
| Aromatic | C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 | N/A |
| Ether | C-O Stretch (Asymmetric) | ~1250 | N/A | ~1250 | N/A |
| Alcohol/Ether | C-O Stretch (Symmetric) | ~1100 | ~1020 | ~1100 | ~1033[1] |
| Aromatic | C-H Bend (Out-of-Plane) | 770-730 and 720-680 | 770-730 and 720-680 | 770-730 and 720-680 | N/A |
Spectral Interpretation:
-
O-H Stretching: A prominent, broad absorption band is expected around 3400 cm⁻¹ for this compound, which is characteristic of the hydrogen-bonded hydroxyl group. This is comparable to the broad O-H bands seen in benzyl alcohol and glycerol.[1][2] Dibenzyl ether, lacking a hydroxyl group, will not exhibit this peak.
-
C-H Stretching: The spectrum will show multiple peaks in the 3100-2850 cm⁻¹ region. Absorptions above 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic rings, while those below 3000 cm⁻¹ arise from the aliphatic C-H bonds in the propanol backbone and the methylene bridges.
-
C=C Stretching: A series of medium to weak bands in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the aromatic rings.
-
C-O Stretching: This is a key region for differentiating the molecule. Strong, complex bands will appear between 1250 cm⁻¹ and 1000 cm⁻¹. The presence of both a secondary alcohol and ether linkages results in overlapping signals. A strong band around 1100 cm⁻¹ is expected, corresponding to the C-O stretching of the ether and alcohol groups.
-
Aromatic C-H Bending: Sharp peaks in the fingerprint region, specifically between 770-680 cm⁻¹, confirm the presence of monosubstituted benzene rings.
Experimental Protocol: FTIR Analysis of Liquid Samples
This protocol outlines the standard procedure for obtaining an FTIR spectrum of a neat liquid sample, such as this compound, using the transmission method with salt plates.
Materials:
-
FTIR Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Sample: this compound
-
Pipette or dropper
-
Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)
-
Kimwipes or other lint-free tissues
-
Desiccator for storing salt plates
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum Acquisition:
-
Place a pair of clean, dry salt plates in the sample holder and position it in the spectrometer's beam path.
-
Close the sample compartment lid.
-
Using the instrument's software, acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric water and carbon dioxide, as well as the salt plates themselves.
-
-
Sample Preparation:
-
Sample Spectrum Acquisition:
-
Place the assembled salt plates (the "sandwich") back into the sample holder in the spectrometer.
-
Close the sample compartment lid.
-
Acquire the sample spectrum. The software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning and Storage:
-
After the analysis, disassemble the salt plates.
-
Clean the plates thoroughly using a dry solvent like acetone and a lint-free tissue. Do not use water , as it will dissolve the salt plates.
-
Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample preparation to final data interpretation and comparison.
Caption: Workflow for FTIR analysis of this compound.
References
A Head-to-Head Battle of Protecting Groups: 1,3-Bis(benzyloxy)-2-propanol vs. Solketal in Diol Protection
For researchers, scientists, and drug development professionals navigating the intricate world of multi-step synthesis, the judicious selection of protecting groups is paramount. This guide offers an in-depth, data-driven comparison of two prominent choices for the protection of 1,2- and 1,3-diols: the benzyl ether-based 1,3-bis(benzyloxy)-2-propanol and the acetal-based solketal. By examining their performance through the lens of experimental data, this document aims to provide a clear framework for choosing the optimal protecting group strategy for your specific synthetic needs.
At the heart of this comparison lie two distinct chemical entities. This compound, a derivative of glycerol where the primary hydroxyl groups are masked as benzyl ethers, offers robustness under a variety of conditions. In contrast, solketal, an isopropylidene acetal of glycerol, provides a different profile of stability and reactivity, making it a valuable tool in the synthetic chemist's arsenal. This guide will delve into the nuances of their synthesis, stability, and deprotection, supported by quantitative data and detailed experimental protocols.
Performance Under the Microscope: A Quantitative Comparison
The efficacy of a protecting group is ultimately judged by its performance in key areas: ease and efficiency of introduction (protection), stability throughout subsequent synthetic transformations, and the facility and selectivity of its removal (deprotection). The following tables summarize the available experimental data for both this compound and solketal.
Protection of Glycerol: A Tale of Two Methodologies
The formation of this compound from glycerol typically proceeds via a Williamson ether synthesis, a classic method for ether formation. In contrast, solketal is readily synthesized by the acid-catalyzed acetalization of glycerol with acetone.
Table 1: Comparison of Protection Reaction Performance
| Protecting Group | Reagents and Conditions | Glycerol Conversion (%) | Product Selectivity/Yield (%) | Reaction Time | Reference |
| This compound | Benzyl bromide, KOH/Al2O3, 1,4-dioxane, 60°C | High | Complex mixture with traces of monoether | 24 h | [1] |
| Benzyl alcohol, Cs-DTP/K-10, 150°C | ~65% | >70% (mono-benzyl ether) | 4 h | [2] | |
| Solketal | Acetone, PW12 (3 mol%), 25°C | 99.2% | 97.0% | 5 min | [3] |
| Acetone, PMo12 (3 mol%), 25°C | 91.4% | - | 5 min | [3] | |
| Acetone, SiW12 (3 mol%), 25°C | 90.7% | - | 5 min | [3] | |
| Acetone, Activated Carbon (H2SO4 treated) | 97% | High | Room Temp | [4] | |
| Acetone, H-BEA zeolite, 60°C | 54% | 98% | - | [5] |
Note: Data for this compound formation directly from glycerol is limited. The provided examples illustrate typical conditions and challenges, such as the formation of product mixtures.
Stability Profile: A Key Differentiator
The stability of the protecting group is a critical factor that dictates the feasible reaction conditions for subsequent synthetic steps. Benzyl ethers are renowned for their stability towards a wide range of acidic and basic conditions, whereas acetals are characteristically sensitive to acid.
Table 2: Stability Comparison
| Protecting Group | Acidic Conditions | Basic Conditions | Reductive Conditions (e.g., H₂, Pd/C) | Oxidative Conditions |
| This compound | Generally Stable | Stable | Labile (Cleaved) | Generally Stable |
| Solketal | Labile (Cleaved) | Stable | Stable | Stable |
Deprotection: Reclaiming the Diol
The ease and selectivity of deprotection are as crucial as the initial protection step. The orthogonal nature of the deprotection methods for benzyl ethers and acetals is a significant advantage in complex syntheses.
Table 3: Comparison of Deprotection Methods and Efficiency
| Protecting Group | Deprotection Method | Reagents and Conditions | Product Yield (%) | Reaction Time | Reference |
| This compound | Catalytic Hydrogenolysis | H₂, 10% Pd/C, EtOAc:EtOH:AcOH (1:1:1), 80°C | 98% | - | [6] |
| Solketal | Acid-Catalyzed Hydrolysis | Amberlyst-15, water:ketal (5:1), 80°C | Nearly complete conversion | < 6 h | [7][8] |
| Acid-Catalyzed Hydrolysis | Amberlyst-15, water:ketal (1:1), 80°C | ~90% conversion | ~50 min | [9] |
Visualizing the Synthetic Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection strategies for both this compound and solketal.
Experimental Protocols
For the purpose of reproducibility and direct application, detailed experimental protocols for key transformations are provided below.
Protection of Glycerol as Solketal
Objective: To synthesize solketal from glycerol and acetone with high efficiency.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, combine glycerol and a molar excess of acetone (e.g., a 1:15 molar ratio of glycerol to acetone).[3]
-
Add a catalytic amount of a suitable acid catalyst, such as 12-tungstophosphoric acid (PW12) (3 mol% relative to glycerol).[3]
-
Stir the reaction mixture vigorously at room temperature (25°C).[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction is typically complete within a short period (e.g., 5 minutes for the specified conditions).[3]
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the excess acetone under reduced pressure.
-
Purify the resulting solketal by distillation or column chromatography if necessary.
Deprotection of this compound via Catalytic Hydrogenolysis
Objective: To cleave the benzyl ether protecting groups to regenerate the diol.
Protocol:
-
Dissolve the this compound in a suitable solvent mixture, such as ethyl acetate:ethanol:acetic acid (1:1:1).[6]
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.[6]
-
Upon complete consumption of the starting material, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting diol by column chromatography or recrystallization.
Deprotection of Solketal via Acid-Catalyzed Hydrolysis
Objective: To remove the isopropylidene acetal protecting group.
Protocol:
-
Dissolve the solketal in a suitable solvent (e.g., a mixture of water and a co-solvent like THF or acetone to ensure miscibility).
-
Add a catalytic amount of a strong acid catalyst, such as Amberlyst-15 resin or a dilute aqueous acid (e.g., HCl or H₂SO₄).[7][8]
-
Stir the reaction mixture at an appropriate temperature (e.g., 80°C) and monitor the reaction progress by TLC or GC-MS.[7][8]
-
Once the deprotection is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent if necessary.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected diol.
Conclusion: Making the Right Choice
The selection between this compound and solketal as a protecting group is a strategic decision that hinges on the specific demands of the synthetic route.
Choose this compound when:
-
Acidic and basic conditions are required in subsequent steps. The robustness of the benzyl ether linkage provides a significant advantage in multi-step syntheses involving a wide range of reagents.
-
Reductive cleavage is a desirable deprotection strategy. Catalytic hydrogenolysis offers a mild and highly selective method for deprotection, which is orthogonal to many other protecting groups.
Choose Solketal when:
-
Rapid and high-yielding protection is a priority. The formation of solketal is often fast and proceeds with excellent selectivity.[3]
-
Subsequent reactions are performed under basic or reductive conditions. The stability of the acetal in these environments makes it a reliable choice.
-
Mild acidic deprotection is acceptable and desired. The lability of the acetal to acid allows for its facile removal under conditions that may leave other protecting groups, such as benzyl ethers, intact.
Ultimately, the optimal choice will depend on a careful analysis of the entire synthetic sequence. By understanding the distinct characteristics and performance metrics of both this compound and solketal, researchers can make informed decisions to streamline their synthetic endeavors and achieve their target molecules with greater efficiency and success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-free conversion of glycerol to solketal catalysed by activated carbons functionalised with acid groups - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. uricer.edu.br [uricer.edu.br]
- 6. thalesnano.com [thalesnano.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating 1,2- and 1,3-Dibenzyloxy-2-propanol Isomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is paramount. This guide provides a comparative analysis of 1,2-dibenzyloxy-2-propanol and 1,3-dibenzyloxy-2-propanol, offering key distinguishing features based on predicted analytical data and outlining detailed experimental protocols for their differentiation.
The structural similarity of these isomers necessitates the use of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are indispensable tools for unambiguous identification. This guide focuses on the predicted spectral differences that form the basis for their distinction.
Comparative Analytical Data
The following table summarizes the predicted quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry for the two isomers. These predictions offer a baseline for experimental verification.
| Analytical Technique | 1,2-Dibenzyloxy-2-propanol (Predicted) | 1,3-Dibenzyloxy-2-propanol (Predicted) | Key Differentiating Features |
| ¹H NMR | Multiplet for the CH proton (~3.8-4.0 ppm). Two distinct signals for the benzylic CH₂ groups. | Singlet-like signal for the CH proton. A single, more intense signal for the two equivalent benzylic CH₂ groups. | The multiplicity and chemical shift of the propanol backbone protons. |
| ¹³C NMR | Three distinct signals for the propanol backbone carbons. | Two signals for the propanol backbone carbons due to symmetry. | The number of signals corresponding to the propanol backbone. |
| Mass Spec. | Characteristic fragmentation pattern with prominent ions corresponding to the loss of a benzyloxy group and subsequent fragments. | A distinct fragmentation pattern, potentially showing a more stable fragment ion due to the symmetrical arrangement. | The relative abundance and m/z values of key fragment ions. |
Experimental Protocols
Accurate isomer differentiation relies on meticulous experimental execution. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to distinguish between the isomers based on chemical shifts and signal multiplicities.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dibenzyloxy-2-propanol isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-160 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectra of the isomers and analyze their fragmentation patterns for identification.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mass Analysis:
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
-
For GC-MS, dissolve the sample in a volatile solvent and inject it onto a suitable GC column (e.g., a non-polar column like DB-5). Use a temperature program that allows for the separation of the isomers if analyzing a mixture.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion or a prominent fragment ion to obtain more detailed structural information.
-
Analyze the resulting fragmentation patterns, looking for characteristic losses and fragment ions that can differentiate the two isomers.
-
Chromatographic Separation
Objective: To separate the two isomers using a suitable chromatographic technique, enabling their individual analysis.
Methodology:
-
Technique Selection: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. The choice depends on the volatility and thermal stability of the compounds.
-
HPLC Method:
-
Column: A normal-phase silica gel column or a reverse-phase C18 column can be tested.
-
Mobile Phase: For normal-phase, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used. For reverse-phase, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) is common.
-
Detection: UV detection at a wavelength where the benzyl groups absorb (e.g., 254 nm) is suitable.
-
Optimization: The mobile phase composition should be optimized to achieve baseline separation of the two isomers.
-
-
GC Method:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Temperature Program: A temperature gradient is often necessary to ensure good separation and peak shape.
-
Detection: A Flame Ionization Detector (FID) or a mass spectrometer can be used.
-
Visualizing the Distinguishing Features
The following diagrams illustrate the key structural differences and the logical workflow for differentiating the two isomers.
Caption: Key structural differences between the isomers.
Caption: Workflow for separating and identifying the isomers.
Comparative Analysis of 1,3-Bis(benzyloxy)-2-propanol and Structural Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the characterization data for 1,3-Bis(benzyloxy)-2-propanol and its structural isomers, 1,2-Bis(benzyloxy)-3-propanol and 2,3-Bis(benzyloxy)-1-propanol. This document is intended to assist researchers, scientists, and drug development professionals in distinguishing between these closely related compounds through a detailed examination of their physical and spectral properties.
Summary of Physicochemical Properties
| Property | This compound | 1,2-Bis(benzyloxy)-3-propanol | 2,3-Bis(benzyloxy)-1-propanol |
| Molecular Formula | C₁₇H₂₀O₃ | C₁₇H₂₀O₃ | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol [1][2] | 272.34 g/mol | 272.34 g/mol |
| Boiling Point | 226-227 °C at 3 mmHg | No data available | No data available |
| Density | 1.103 g/mL at 20 °C | No data available | No data available |
| Refractive Index | n20/D 1.549 | No data available | No data available |
| Purity | >96.0% (GC)[1] | No data available | No data available |
Experimental Protocols
Standard analytical techniques are employed to determine the physicochemical and spectral properties of these compounds. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Sample Introduction and Ionization: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample, dissolved in a volatile organic solvent, is introduced via direct injection or through a gas chromatograph (GC-MS). For EI, an electron beam energy of 70 eV is standard.
Analysis: The resulting mass spectrum provides information on the molecular weight of the compound (from the molecular ion peak, if observed) and its fragmentation pattern, which is indicative of the molecule's structure.
Expected Spectral Characteristics
While specific experimental spectra for this compound are not available, the following are the expected ¹H NMR, ¹³C NMR, and Mass Spectrum characteristics based on the known behavior of similar ether compounds.[3][4][5][6][7][8][9]
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons of the two benzyl groups.
-
Benzyl CH₂ Protons: A singlet or a pair of doublets around 4.5 ppm.
-
Propanol Backbone Protons: Protons on the carbons adjacent to the ether oxygen atoms are expected to appear in the 3.4-4.5 ppm region.[3][4][5] The proton on the carbon bearing the hydroxyl group will also be in this region.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the 127-138 ppm range.
-
Benzyl CH₂ Carbons: A signal around 70-75 ppm.
-
Propanol Backbone Carbons: Carbons adjacent to the ether oxygen are expected to resonate in the 50-80 ppm region.[3][4][5]
Mass Spectrometry:
-
Molecular Ion (M+): The molecular ion peak at m/z = 272 is expected but may be weak or absent in EI-MS.[6][8][9]
-
Major Fragmentation Pathways: The most common fragmentation for ethers is α-cleavage (cleavage of the C-C bond next to the oxygen).[6][7][8][9] For this compound, this would likely involve the loss of a benzyl radical (C₇H₇•, m/z = 91) or a benzyloxy radical (C₇H₇O•, m/z = 107). The tropylium ion (C₇H₇⁺) at m/z = 91 is a very common and stable fragment in the mass spectra of benzyl compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.
Caption: Workflow for Synthesis, Purification, and Characterization.
References
- 1. This compound , >96.0%(GC) , 6972-79-8 - CookeChem [cookechem.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 7. readchemistry.com [readchemistry.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,3-Bis(benzyloxy)-2-propanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,3-Bis(benzyloxy)-2-propanol (CAS 6972-79-8), a combustible liquid used in various synthetic applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Safety and Chemical Profile
Before handling this compound, it is crucial to be aware of its chemical and physical properties, which inform the necessary safety precautions and disposal methods.
| Property | Value | Citation |
| Synonyms | 1,3-Di-O-benzylglycerol, 1,3-Dibenzyloxy-2-propanol | [1] |
| CAS Number | 6972-79-8 | [1] |
| Molecular Formula | (C₆H₅CH₂OCH₂)₂CHOH | [1] |
| Form | Liquid | [1] |
| Density | 1.103 g/mL at 20 °C | [1] |
| Boiling Point | 226-227 °C / 3 mmHg | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Storage Class | 10 - Combustible liquids | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound, along with related benzyl ethers, should be managed as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat is mandatory to protect against accidental splashes.
Waste Collection
-
Designated Waste Container: Collect all waste this compound in a dedicated, leak-proof, and sealable container.[4] This container should be compatible with organic solvents.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name of the generating laboratory or researcher.[2][5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
Storage of Chemical Waste
-
Secure Location: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ventilation: This area must be well-ventilated to prevent the accumulation of flammable vapors.[6]
-
Ignition Sources: Keep the storage area away from all sources of ignition, such as open flames, sparks, and hot surfaces.[7]
Professional Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[8][9] These companies are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
Emergency Procedures for Spills
In the event of a spill of this compound, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial sorbent, to contain the spill.[10]
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: The container with the collected waste must be disposed of as hazardous waste, following the procedures outlined above.[10]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. goglycolpros.com [goglycolpros.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
